Dienogest-d5

Catalog No.
S12879305
CAS No.
M.F
C20H25NO2
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dienogest-d5

Product Name

Dienogest-d5

IUPAC Name

2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2,4-trideuterio-17-hydroxy-13-methyl-3-oxo-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile

Molecular Formula

C20H25NO2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,10D2,12D

InChI Key

AZFLJNIPTRTECV-HIAZGCQNSA-N

SMILES

Array

Canonical SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O

Isomeric SMILES

[2H]C1=C2CC[C@H]3[C@@H]4CC[C@]([C@]4(CCC3=C2CC(C1=O)([2H])[2H])C)(C([2H])([2H])C#N)O

deuterated dienogest synthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Known Deuterated Dienogest Compound

The only specifically identified deuterated dienogest compound in current literature is Dienogest-d4 [1]. The table below summarizes its key characteristics:

Property Description
Chemical Name Dienogest-d4 (STS 557-d4) [1]
Molecular Formula C₂₀H₂₁D₄NO₂ [1]
Molecular Weight 315.44 g/mol [1]
Description Deuterium-labeled Dienogest, used as a stable isotope-labeled tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1].
Deuteration Sites Four hydrogen atoms replaced by deuterium (D); specific molecular structure indicates deuteration at the 17β-hydroxy-CC#N group and the methyl group on the carbon adjacent to the 3-one carbonyl [1].

Principles of Deuterated Drug Synthesis

While a specific synthesis pathway for Dienogest-d4 is not published, the general rationale and methodology for creating deuterated drugs are well-established [2].

  • Primary Objective: The main goal of deuteration is to create a Deuterium Kinetic Isotope Effect (DKIE). The carbon-deuterium (C–D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C–H) bond, making it more resistant to cleavage [2]. This can slow down the metabolic degradation of the drug, particularly by enzymes like Cytochrome P450 (CYP), potentially leading to an improved pharmacokinetic profile [2].
  • Key Considerations:
    • Metabolic Switching: Deuteration at one site might shunt metabolism to another, potentially activating undesirable pathways [2].
    • Chiral Center Stabilization: Deuteration can stabilize chiral centers, reducing racemization and improving the drug's pharmacological properties [2].
    • Minimal Structural Impact: Deuterium is nearly identical in size to hydrogen, so substitution typically does not alter the drug's primary interaction with its biological target [2].

Synthesis and Purification Context from Non-Deuterated Dienogest

Synthesis of deuterated dienogest would build upon established routes for the non-deuterated molecule, with deuteration introduced at a specific step.

DienogestSynthesis Start Starting Material (Estra-4,9-diene-3,17-dione derivative) Step1 17-position Modification (Key Cyanoalkylation Step) Start->Step1 Step2 Deprotection/Transposition Step1->Step2 Impurity Diene Impurity (5(10),9(11)-diene) Step2->Impurity Incomplete rxn PureAPI Pure Dienogest (4,9-diene-3-one) Step2->PureAPI Complete rxn

Core synthesis steps and critical purification challenge

  • Synthesis Pathways: Multiple patented routes exist for non-deuterated dienogest. A common approach involves using 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one as a key starting material [3] [4]. The critical step is the introduction of the cyanomethyl group at the 17-position of the steroid molecule. One method uses a reagent like cyanomethyllithium (generated from acetonitrile and n-butyllithium) for a nucleophilic attack on the 17-carbonyl group [3]. Alternative, older methods use toxic cyanide salts [4]. For deuterated analog synthesis, a deuterated version of the cyanomethylating reagent (e.g., CD3C≡N or NC-CD2-Li+) would be the logical point of introduction.

  • Critical Purification Challenge: A major challenge in dienogest synthesis is eliminating the "diene impurity" (17α-cyanomethyl-17β-hydroxy-13β-methyl-5(10),9(11)-gonadiene-3-one) [4]. This impurity forms if the double-bond transposition into conjugation with the 3-keto group is incomplete during the final deprotection step [4].

  • Optimized Deprotection: Research indicates that using perchloric acid for the deprotection of a ketal intermediate leads to a more complete double-bond shift and minimizes the formation of this diene impurity compared to other acids like hydrochloric, sulfuric, or oxalic acid [4].

  • Purification Protocol: High-purity dienogest (API) can be obtained through crystallization. One effective method is recrystallization from a mixture of dimethylformamide (DMF) and water, which helps reduce the diene impurity to below 0.05% [4].

Research and Development Guide

For a research program aimed at developing a synthesis for deuterated dienogest, the following steps are recommended:

  • Route Selection and Deuteration Strategy: Choose a high-yielding, robust synthetic route for non-deuterated dienogest, such as the cyanomethyllithium pathway [3]. Plan the specific step for introducing deuterium, likely involving the synthesis or procurement of a deuterated acetonitrile or cyanomethyl anion equivalent.
  • Synthesis of Deuterated Reagent: Focus on preparing the key deuterated building block. For example, synthesize CD3C≡N or develop a method to generate NC-CD2-Li+ in situ for the nucleophilic addition reaction [3].
  • Process Optimization and Purification: Follow the optimized deprotection condition using perchloric acid to minimize impurities [4]. Implement the DMF/water recrystallization protocol to achieve high purity in the final deuterated product [4].
  • Analytical Verification: Use advanced analytical techniques to confirm the structure and isotopic purity of the final compound. LC-MS and NMR are essential for confirming deuteration sites and extent, while HPLC is critical for monitoring chemical purity and quantifying the diene impurity [1] [4].

References

Dienogest-d5 stable isotope labeled standard

Author: Smolecule Technical Support Team. Date: February 2026

What is Dienogest-d5?

This compound is a deuterium-labeled stable isotope of the progestin steroid hormone Dienogest, where five hydrogen atoms are replaced by deuterium. This modification makes it an essential tool in advanced analytical chemistry, particularly for mass spectrometry-based assays. Its primary function is to serve as an internal standard, significantly improving the accuracy and reliability of quantitative analyses by correcting for variations in sample processing and instrument response [1] [2].

Technical Specifications & Supplier Data

The table below summarizes the key technical information available from commercial suppliers:

Property Specification
Molecular Formula C₂₀H₂₀D₅NO₂ [1] [3]
Molecular Weight 316.45 g/mol [1] [3]
CAS Number Not assigned (Parent Dienogest: 65928-58-7) [3]
Chemical Appearance Pale Beige to Yellow Solid [3]
Storage Conditions 2-8°C (Refrigerator) [3]
Primary Application Internal Standard for LC-MS/GC-MS/NMR [1] [2]
Biological Status For research use only. Not for human use [1].

Other isotopologues of Dienogest are also available for more specialized tracer studies, including Dienogest-13C2,15N and Dienogest-13C,15N,d4 [1].

Applications in Research & Analysis

This compound is critical in Stable Isotope Resolved Metabolomics (SIRM) and pharmacokinetic studies.

  • Role as an Internal Standard: When added to a biological sample (like plasma or urine) before analysis, this compound behaves almost identically to the unlabeled Dienogest during extraction and chromatography. However, the mass spectrometer can distinguish them by their mass difference. By comparing the signal of the native drug to the known quantity of the this compound standard, scientists can achieve highly precise and absolute quantification [2] [4].
  • Overcoming Analytical Challenges: The use of stable isotope-labeled internal standards corrects for analyte loss during preparation and ion suppression in the mass spectrometer, which is crucial for precise quantification [5] [4].

The following diagram illustrates the typical workflow for using this compound in quantitative bioanalysis:

Start Start: Spiked Biological Sample A 1. Sample Preparation (Add this compound Internal Standard) Start->A B 2. Extraction & Processing A->B C 3. Chromatographic Separation (LC/GC) B->C D 4. Mass Spectrometry Analysis (MS) C->D E 5. Data Analysis & Quantification D->E

Workflow for quantitative bioanalysis using this compound as an internal standard.

Experimental Protocol Considerations

While the search results do not provide a detailed step-by-step method for a specific assay, they outline the critical strategic points for incorporating a stable isotope standard like this compound into an analytical workflow [5]:

  • Sample Preparation: The internal standard (this compound) should be added to the biological sample at the earliest possible stage, immediately after collection or after quenching metabolic enzymes. This ensures it corrects for any losses during subsequent processing steps [5].
  • Extraction: Choose an appropriate solvent (e.g., methanol, acetonitrile) to efficiently recover both the native analyte and the this compound standard from the sample matrix.
  • Analysis by LC-MS or GC-MS:
    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common approach. The sample is first separated by liquid chromatography, and then the eluting compounds are detected by a mass spectrometer. This compound and Dienogest will co-elute chromatographically but be distinguished by their unique mass-to-charge (m/z) ratios [2].
    • GC-MS (Gas Chromatography-Mass Spectrometry): If using this method, metabolites often require chemical derivatization to make them volatile. The use of MTBSTFA derivatization is a common strategy, as it produces a fragment ion that contains the entire original metabolite, allowing for clear analysis of the isotope labeling pattern [5].

Key Suppliers of this compound

Based on the search results, the following suppliers list this compound:

  • MedChemExpress (MCE): Offers this compound with detailed chemical structure and application notes [1].
  • Veeprho: Markets it as an internal standard for analytical and pharmacokinetic research [2].
  • PharmAffiliates: Lists the compound under the category of pharmaceutical standards and stable isotopes [3].

References

Dienogest-d5 pharmacokinetics and metabolism studies

Author: Smolecule Technical Support Team. Date: February 2026

Dienogest Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters of dienogest (2 mg) from a bioequivalence study in healthy subjects [1].

Parameter Fasting State (Geometric Mean) Fed State (Geometric Mean)
C~max~ (ng/mL) 22.7 18.1
AUC~0-t~ (h·ng/mL) 421 463
AUC~0-∞~ (h·ng/mL) 459 503
T~max~ (h)* 1.5 (0.5-4.0) 2.5 (1.0-5.0)
t~1/2~ (h) 12.4 12.3

Note: T~max~ is presented as median (range). C~max~: maximum observed concentration; AUC~0-t~: area under the concentration-time curve from time zero to the last measurable concentration; AUC~0-∞~: area under the concentration-time curve from time zero to infinity; T~max~: time to reach C~max~; t~1/2~: terminal elimination half-life.

Detailed Experimental Protocols

Here are the methodologies from key studies, which provide a template for how pharmacokinetic and metabolic studies on dienogest are conducted.

Bioequivalence and Pharmacokinetics Study [1]
  • Study Design: A single-center, randomized, open-label, two-sequence, two-period crossover clinical trial.
  • Subjects: 48 healthy Chinese female volunteers, divided into fasting and fed groups.
  • Dosing: A single oral dose of a 2 mg dienogest tablet.
  • Blood Sampling: Venous blood was collected via indwelling catheters after dosing.
  • Bioanalysis: Plasma concentrations of dienogest were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The plasma samples were prepared using a protein precipitation method.
Gene Expression Profiling Study [2]
  • Objective: To evaluate the molecular effects of dienogest on endometriosis by comparing RNA profiles.
  • Study Participants: Four women who received dienogest treatment before surgery and four untreated women with pathologically confirmed endometriosis.
  • Methodology:
    • RNA was extracted from tissue samples.
    • Transcriptome analysis was performed to identify Differentially Expressed Genes (DEGs).
    • Functional enrichment analysis (e.g., Gene Ontology, pathway analysis) was conducted on the DEGs with an adjusted p-value of <0.05.
Molecular Mechanism Study on Stromal Cells [3]
  • Objective: To elucidate whether dienogest affects endometriotic stromal cell behavior by modulating endoplasmic reticulum (ER) stress.
  • Cell Culture: Human endometriotic cyst stromal cells (ECSCs) were used.
  • Treatment: ECSCs were treated with dienogest.
  • Experimental Techniques:
    • Western Blotting: To evaluate the expression of proteins in the ER stress pathways (PERK/eIF2α/ATF4 and IRE1/TRAF2/ASK1/JNK) and the downstream protein CHOP.
    • Gene Silencing: Transfection with PERK and IRE1 siRNA was used to inhibit specific pathways and confirm their role.
    • Functional Assays: Apoptosis, proliferation, and invasion assays were conducted. The role of ER stress was verified using the ER stress inhibitor salubrinal.

Dienogest Mechanism of Action Pathway

Based on a molecular study [3], the following diagram illustrates the proposed pathway through which dienogest induces endoplasmic reticulum (ER) stress to regulate cell activity in endometriosis.

G DNG Dienogest ER_Stress Induces ER Stress DNG->ER_Stress PERK_Pathway PERK/eIF2α/ATF4 Signaling Pathway ER_Stress->PERK_Pathway IRE1_Pathway IRE1/TRAF2/ASK1/JNK Signaling Pathway ER_Stress->IRE1_Pathway CHOP Upregulates CHOP Expression PERK_Pathway->CHOP IRE1_Pathway->CHOP Biological_Effects Altered Cell Fate: ↑ Apoptosis ↓ Proliferation ↓ Invasiveness CHOP->Biological_Effects

Key Information for Researchers

  • Dienogest-d5 Specific Data: The search results do not contain specific studies on This compound. This compound is a deuterated internal standard, and its detailed pharmacokinetics or metabolism is typically characterized during the bioanalytical method development for LC-MS/MS assays, which is often not the focus of public clinical studies.
  • Relevance of Available Data: The provided methodologies, particularly the LC-MS/MS protocol from the bioequivalence study [1], are directly relevant. When developing an assay for dienogest (or its deuterated form), the sample preparation and instrument method would be similar. The pharmacokinetic parameters of the standard drug serve as a crucial reference point.
  • Additional Mechanisms: Beyond its established hormonal effects, research suggests dienogest may also work by modulating the gut microbiome [4] and gene expression related to immune and inflammatory responses in endometriotic lesions [2].

References

Dienogest-d5 mechanism of action analysis

Author: Smolecule Technical Support Team. Date: February 2026

Dienogest Mechanism of Action

Dienogest is a synthetic progestin that exerts its therapeutic effects through multiple pathways. The table below summarizes its core mechanisms and relevant quantitative data.

Aspect Mechanism / Property Key Details Experimental Evidence / Quantitative Data
Primary Molecular Action Progesterone receptor (PR) agonist [1] [2] Binds to PR with high specificity; induces decidualization and atrophy of endometrial tissue [1] [3]. No binding to estrogen, glucocorticoid, or mineralocorticoid receptors [2] [3].
Secondary Molecular Action Androgen receptor (AR) antagonist [1] Exerts antiandrogenic activity, improving conditions like acne and hirsutism [1] [4]. Antiandrogenic effect is about one-third that of cyproterone acetate [1].
Endocrine Effects Suppresses ovulation [1] [4] Inhibits the mid-cycle surge of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) [4]. A 2 mg dose inhibits ovarian follicle growth; 1 mg/kg directly inhibits ovulation [1].
Direct Tissue Effects Anti-proliferative & anti-inflammatory effects [1] [3] Directly inhibits endometrial cell proliferation and reduces estrogen production, creating a hypoestrogenic environment [1] [5]. Reduces endogenous estradiol production [1].
Impact on Immune System Immunomodulation [6] [7] Modulates immune pathways, including leukocyte activation and immune cell adhesion [6] [7]. A study on adenomyosis showed an increase in uterine Natural Killer (NK) cells [8]. A 2024 gene expression study identified 406 differentially expressed genes and enrichment in pathways for "leukocyte activation involved in immune response" [6] [7].
Pharmacokinetic Profile N/A Rapidly absorbed after oral administration [1]. Bioavailability: ~91% [1]. Half-life: ~9-10 hours [1] [9]. Protein binding: 90% to albumin, no binding to SHBG [1]. Metabolism: Primarily by CYP3A4 [1] [9].

The following diagram synthesizes the core signaling pathways through which Dienogest acts on endometriosis, integrating its hormonal and immunomodulatory effects.

G cluster_hormonal Hormonal Pathway cluster_immune Immunomodulatory Pathway cluster_direct Direct Antiandrogenic Action DNG Dienogest (DNG) Administration PR Binds to Progesterone Receptor (PR) DNG->PR ImmuneMod Modulates Immune Gene Expression DNG->ImmuneMod Molecular studies suggest AR Antagonizes Androgen Receptor (AR) DNG->AR Hypothalamus Inhibits GnRH secretion PR->Hypothalamus Pituitary Reduces LH/FSH release Hypothalamus->Pituitary Ovary Suppresses ovulation & Reduces estradiol Pituitary->Ovary Endometrium Endometrial Atrophy (Anti-proliferative effect) Ovary->Endometrium Inflammation Reduces Local Inflammation & Pain Ovary->Inflammation Contributes to Leukocyte Alters Leukocyte Activation & Adhesion ImmuneMod->Leukocyte NKCells Increases Uterine NK Cell Infiltration Leukocyte->NKCells NKCells->Inflammation Clinical Improves Androgenic Symptoms (e.g., acne) AR->Clinical

Dienogest acts via hormonal, immunomodulatory, and antiandrogenic pathways to treat endometriosis.

Dienogest-d5: Research Application and Protocol Gaps

Based on the available data, this compound is explicitly identified as a deuterium-labeled version of Dienogest used exclusively for research purposes [10]. Its primary application is to serve as a tracer or internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS [10].

Regarding your request for detailed experimental protocols, the search results confirm a gap. While several studies describe the effects of Dienogest, they do not provide the granular, step-by-step methodologies for mechanistic analysis that would be required for a whitepaper. For example:

  • The 2025 gene expression study confirms the identification of differentially expressed genes but omits specific protocols for RNA processing and sequencing [6] [7].
  • The study on immune cells in adenomyosis states the use of immunohistochemistry but lacks detailed antibody dilution, incubation times, and tissue preparation methods [8].

Suggestions for Further Research

To obtain the in-depth technical data you need, I suggest the following:

  • Search specialized databases: Query platforms like PubMed Central, Google Scholar, or specialized pharmaceutical patent databases using the exact term "this compound".
  • Consult manufacturer documentation: Suppliers of research chemicals like MedChemExpress (cited in one result) sometimes provide more detailed application notes or technical sheets upon request [10].
  • Focus on the parent compound: For a whitepaper, you can build a strong foundation on Dienogest's mechanisms, clearly stating that insights for this compound are derived by analogy, as its primary research role is quantitative tracing rather than having a distinct mechanism.

References

Dienogest-d5 preclinical research applications

Author: Smolecule Technical Support Team. Date: February 2026

Dienogest Mechanisms & Experimental Models

Mechanism / Effect Experimental Model Key Findings Experimental Protocol Summary

| Reduced Cell Viability & Proliferation [1] | In vitro: Human Endometrial Stromal Cells (ESCs). In vivo: Mouse model with implanted endometrial tissue. | - Decreased cell viability with E2 + DNG vs. E2 alone [1].

  • Reduced AKT phosphorylation & PCNA expression [1].
  • Decreased size of implanted endometrial tissue in mice [1]. | Cell Viability: MTT assay. ESCs treated with stimuli (e.g., E2, TNF-α) ± DNG (10⁻⁶ M) for 24-72h [1]. Western Blot: Analysis of p-AKT, PCNA [1]. Mouse Model: Endometrial tissue implantation; DNG treatment; tissue size & PCNA expression measured [1]. | | Anti-inflammatory & Immune Regulation [2] [3] | Human ovarian endometriotic cyst tissue (4 DNG-treated vs. 4 untreated patients). | - 406 Differentially Expressed Genes (DEGs) identified [2] [3].
  • Pathway enrichment: immune effector processes, leukocyte activation, cell adhesion [2] [3]. | RNA Sequencing: Total RNA extracted from tissue, DNA contamination removed, fragmented, cDNA synthesized & sequenced [2]. Bioinformatics: DEG analysis (DESeq2), pathway analysis (clusterProfiler) on GO Biological Processes [2]. | | Estradiol Suppression & Direct Progestogenic Effect [4] [5] [6] | Randomized controlled trial (RCT): 88 patients with endometriosis, 1 mg/day vs. 2 mg/day DNG for 48 weeks. | - Significant serum estradiol suppression in both doses [4] [5].
  • Greater pain reduction (VAS) and endometrioma volume reduction with 2 mg dose [4] [5].
  • Less BMD loss with 1 mg dose [4] [5]. | Clinical Trial Protocol: Patients randomized, administered DNG for 48 weeks [6]. Assessments: VAS, dysmenorrhea score, endometrioma volume (ultrasound/MRI), serum E2, BMD (DXA) [4] [6]. |

Dienogest Mechanism of Action Pathway

The following diagram synthesizes the core mechanisms of action of Dienogest based on the preclinical and clinical data from the search results, illustrating its multi-faceted approach to suppressing endometriosis.

G cluster_systemic Systemic Hormonal Effects cluster_direct Direct Cellular & Molecular Effects cluster_immune Local Immune & Inflammatory Modulation cluster_legend Mechanism Type DNG Dienogest (DNG) OvulationSup Ovulation Suppression DNG->OvulationSup ProgestinEffect Direct Progestogenic Effect (via Progesterone Receptor) DNG->ProgestinEffect ImmunePathways Modulation of Immune Pathways DNG->ImmunePathways CytokineEffect Counteracts Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-32) DNG->CytokineEffect SerumE2 Reduced Serum Estradiol (E₂) OvulationSup->SerumE2 LesionGrowth Inhibits Estrogen-Dependent Lesion Growth SerumE2->LesionGrowth AntiProlif Anti-Proliferative Effects SerumE2->AntiProlif ProgestinEffect->AntiProlif Apoptosis Promotes Apoptosis AntiProlif->Apoptosis PCNA ↓ Proliferating Cell Nuclear Antigen (PCNA) AntiProlif->PCNA pAKT ↓ AKT Phosphorylation AntiProlif->pAKT VEGF ↓ Vascular Endothelial Growth Factor (VEGF) AntiProlif->VEGF LeukocyteAct Regulates Leukocyte Activation & Cell Adhesion ImmunePathways->LeukocyteAct CytokineEffect->PCNA CytokineEffect->pAKT CellViaCytokine ↓ Cytokine-Induced Cell Viability & Proliferation CytokineEffect->CellViaCytokine LegendHormonal Hormonal LegendCellular Cellular / Proliferation LegendImmune Immune / Inflammatory

Dienogest's multimodal mechanism of action against endometriosis involves systemic hormonal regulation, direct cellular effects, and local immune modulation.

Research Considerations & Protocols

For scientists designing preclinical studies with dienogest, here are detailed protocols and key considerations from the literature.

Detailed Experimental Protocols
  • For In Vitro Cell Studies [1]:

    • Cell Culture: Isolate and culture human Endometrial Stromal Cells (ESCs) in serum-free, phenol red-free medium for 24 hours before treatment to establish a baseline.
    • Treatment: Treat ESCs with relevant stimuli (e.g., 10⁻⁸ M Estradiol, 10 ng/mL TNF-α, 10 ng/mL IL-1β, or 25 ng/mL IL-32), either alone or in combination with DNG (10⁻⁶ M).
    • Incubation & Analysis: Incubate for 24, 48, or 72 hours. Analyze outcomes using:
      • MTT Assay for cell viability.
      • Western Blot for protein expression (e.g., p-AKT, PCNA).
      • Transwell Invasion Assay to assess cell invasiveness.
      • ELISA to measure secreted factors like VEGF.
  • For In Vivo Mouse Models [1]:

    • Model Establishment: Implant endometrial tissue into immune-compromised female C57BL/6 mice to establish ectopic lesions.
    • Dosing: Administer DNG to the treatment group, while the control group receives a vehicle.
    • Endpoint Analysis: After a set period, measure and compare the size and weight of the implanted lesions between groups. Analyze lesion tissue via immunohistochemistry for markers like PCNA and hormone receptors.
  • For Human Tissue Analysis (Transcriptomics) [2]:

    • Sample Collection: Obtain endometriotic tissue from patients undergoing surgery, with and without preoperative DNG treatment.
    • RNA Extraction & Sequencing: Extract total RNA, remove DNA contamination and rRNA, fragment the RNA, and prepare a library for sequencing.
    • Bioinformatic Analysis: Map reads to a reference genome. Perform Differential Expression Gene (DEG) analysis using a tool like DESeq2 (adjusted p-value < 0.05, fold change >2). Conduct pathway enrichment analysis (e.g., Gene Ontology Biological Processes) to identify affected biological pathways.
Key Research Design Factors
  • Dose Selection: Consider including both the standard (2 mg/day) and low (1 mg/day) doses in your study design. The 2 mg dose shows stronger efficacy in reducing pain and lesion size, while the 1 mg dose is associated with a more favorable bone mineral density (BMD) profile [4] [5]. This is particularly relevant for long-term treatment models.
  • Treatment Duration: The therapeutic effects, especially on endometrioma size, appear to be time-dependent. One clinical study found that while significant reduction in cyst size and pain occurred at 6 months, the maximum effect was observed in patients treated for over 12 months [7]. Ensure your preclinical models have a sufficiently long observation period.
  • Bone Metabolism: Although a 3-month study of 1 mg/day DNG in young women found no significant impact on bone turnover markers (TRACP-5b, BAP) [8], BMD loss is a recognized concern with the 2 mg dose in longer-term studies [4] [5]. Monitoring bone-related parameters is advised for chronic toxicity studies.

References

Dienogest-d5 analytical reference standard overview

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Application Overview

The table below summarizes the core technical information for Dienogest-d5, a deuterium-labeled analog of the progestin Dienogest.

Property Description
Chemical Name 2-((8S,13S,14S,17R)-17-Hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4-d3)acetonitrile-d2 [1]
Molecular Formula C₂₀H₂₀D₅NO₂ [2] [1] [3]
Molecular Weight 316.45 g/mol [2] [3] [4]
CAS Number Not Assigned (Unlabeled Dienogest CAS: 65928-58-7) [1] [3]
Primary Application Used as an internal standard for quantitative analysis by LC-MS, GC-MS, or NMR to ensure consistency and accuracy in analytical methods [2].
Storage Store in a cool, dry place or refrigerated at 2-8°C [1] [3] [4].

Supplier Comparison

This compound is available from several specialty chemical suppliers for research use only. The table below compares the available product information.

Supplier Catalog Number Inventory Status
MedChemExpress (MCE) HY-B0084S1 Custom Synthesis (Get quote) [2]
CleanChem Laboratory CL-DNGS-23 Custom Synthesis [1]
Pharmaffiliates PA STI 031110 In Stock [3]
Dove Research & Analytics DA-D149-10 Information not specified [4]

General Analytical Workflow

Although specific experimental protocols for this compound were not located, its role is standard for a stable isotope-labeled internal standard. The following diagram outlines the general workflow for its use in quantitative bioanalysis, such as measuring drug concentration in plasma.

Start Sample Preparation A 1. Add Internal Standard Start->A B 2. Protein Precipitation or Liquid-Liquid Extraction A->B Spike known amount of This compound into sample C 3. Chromatographic Separation (LC or GC) B->C Extract and purify analytes D 4. Mass Spectrometric (MS) Detection C->D Separate Dienogest and This compound E 5. Quantitative Analysis D->E Measure analyte response ratio (Dienogest/Dienogest-d5) End Data Report E->End Calculate concentration using calibration curve

In this process, a known, fixed amount of this compound is added to the analytical sample at the very beginning. It corrects for losses during sample preparation and variations in instrument response, thereby improving the method's accuracy, precision, and reliability [2].

Clinical Context of the Parent Compound

Understanding the clinical use of the unlabeled drug, Dienogest, provides context for why its analytical standard is needed. Dienogest is a synthetic progestin widely used to treat endometriosis.

  • Efficacy in Pain Management: Multiple clinical studies have demonstrated that Dienogest at 2 mg/day is highly effective in reducing the pain scores associated with endometriosis, including dysmenorrhea (menstrual pain) and non-menstrual pelvic pain [5] [6].
  • Molecular Mechanism of Action: A recent 2025 gene expression study compared ovarian endometriosis tissue from treated and untreated patients. It found that Dienogest modulates key biological pathways, including regulation of immune effector processes, leukocyte activation involved in immune response, and leukocyte cell-cell adhesion. This suggests its therapeutic effect involves controlling the local inflammatory and immune response in endometriosis lesions [7] [8].
  • Role in Fertility Treatment: Pretreatment with Dienogest is also explored in patients with endometriosis undergoing in vitro fertilization (IVF). A 2023 meta-analysis concluded that it results in similar IVF outcomes compared to no pretreatment and may lead to higher clinical pregnancy and live birth rates compared to no hormonal treatment, though it might be less effective than GnRH agonists in some scenarios [9].

Suggestions for Further Information

To obtain the detailed experimental protocols and comprehensive data sheets you require, I suggest you:

  • Contact Suppliers Directly: Reach out to the technical support teams of the suppliers listed above (like MedChemExpress or CleanChem Lab). They can often provide confidential certificates of analysis (CoA), method validation data, and application notes upon request.
  • Consult Regulatory Guidelines: Refer to official pharmacopoeias (like USP or EP) for general monographs on Dienogest, which can offer insight into accepted analytical methods, though they may not cover the deuterated form specifically.
  • Search Scientific Literature: Use scholarly databases to search for research papers specifically detailing the bioanalytical method development and validation for Dienogest in biological matrices, which would inherently describe the use of its internal standard.

References

Comprehensive Application Notes and Protocols for Dienogest-d5 LC-MS/MS Method Development in Bioanalytical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dienogest and Stable Isotope-Labeled Internal Standards

Dienogest is a synthetic progestin with a unique pharmacological profile, exhibiting properties of both 19-nortestosterone derivatives and progesterone derivatives. Chemically known as 17α-cyanomethyl-17β-hydroxy-13β-methyl-4,9-gonadiene-3-one, it has been widely used in contraceptive formulations and treatment of endometriosis since its initial approval in Germany in 1995 [1] [2]. The compound's chemical structure features a 17α-cyanomethyl group instead of the traditional ethinyl group, contributing to its antiandrogenic activity with minimal residual androgenic effects. This structural characteristic makes dienogest particularly valuable in clinical applications where minimized androgenic side effects are desirable, such as in the long-term management of gynecological disorders.

Stable isotope-labeled internal standards such as Dienogest-d5 (containing five deuterium atoms) have become essential tools in modern bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These compounds serve as ideal internal standards because they exhibit nearly identical chemical and physical properties to their unlabeled analogs while being distinguishable by mass spectrometry due to their mass difference. This compound is specifically designed for use as an internal standard in quantitative analysis by LC-MS, GC-MS, or NMR, providing crucial correction for analyte losses during sample preparation, matrix effects during ionization, and instrumental variability [3]. The incorporation of deuterium atoms typically occurs at stable positions within the molecular structure to ensure minimal hydrogen-deuterium exchange under analytical conditions, thereby maintaining the integrity of the internal standard throughout the analytical process.

The critical role of this compound in bioanalytical method development stems from its ability to compensate for the numerous variables that can affect accuracy and precision in quantitative LC-MS/MS assays. When added to biological samples at the beginning of the analytical process, this compound experiences nearly the same extraction efficiency, chromatographic behavior, and ionization response as the native dienogest, allowing for highly accurate quantification through the calculation of response ratios. This approach has become the gold standard in regulated bioanalysis for pharmaceutical development and clinical monitoring, where precise measurement of drug concentrations is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments [4] [5] [6].

Method Development Strategy

Mass Spectrometry and Chromatography Optimization

The development of a robust LC-MS/MS method for dienogest quantification requires systematic optimization of both mass spectrometric and chromatographic parameters. For mass spectrometry, dienogest and its stable isotope-labeled analog this compound are typically detected using heated electrospray ionization (HESI) in positive ion mode, which provides efficient ionization for these moderately polar compounds [4]. The protonated precursor ions [M+H]⁺ for dienogest appear at m/z 312.30, while this compound appears at m/z 317.30 (approximately 5 Da higher due to the five deuterium atoms). Following collision-induced dissociation, the most abundant and characteristic product ion for dienogest is observed at m/z 135.30, corresponding to the cleaved cyanomethyl-containing fragment, while this compound typically shows a corresponding fragment at m/z 140.30 [6]. These specific transitions form the basis for multiple reaction monitoring (MRM) methods, which offer superior selectivity and sensitivity for bioanalytical applications.

Chromatographic separation represents a critical component of method development, with reversed-phase chromatography on C18 or biphenyl columns being the most commonly employed approach. The optimized mobile phase often consists of ammonium acetate or ammonium fluoride in water (mobile phase A) and methanol or acetonitrile (mobile phase B), with the addition of modifiers to enhance ionization efficiency and peak shape [4] [5]. For dienogest analysis, a Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) with isocratic elution using acetonitrile-5 mM ammonium acetate (70:30, v/v) at a flow rate of 0.60 mL/min has demonstrated excellent performance, achieving satisfactory separation within a compact 3-minute runtime [6]. As an alternative, a Raptor Biphenyl column (50 × 2.1 mm, 2.7 µm) with gradient elution can also provide excellent results, particularly when simultaneous analysis of multiple progestins is required [4].

Sample Preparation and Calibration Strategy

Sample preparation is a crucial step in ensuring method accuracy and sensitivity, with protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) being the most common techniques. LLE using organic solvents such as methyl tert-butyl ether provides a good balance between efficiency and simplicity, typically yielding extraction recoveries exceeding 85% for dienogest from plasma matrices [6]. For higher throughput applications, 96-well plate-based SLE (supported liquid extraction) or SPE methods can be implemented, allowing parallel processing of numerous samples while maintaining excellent extraction efficiency and minimizing matrix effects [4] [5]. More advanced methods combine protein precipitation with phospholipid removal using specialized sorbents, significantly reducing ion suppression while maintaining high recovery of the target analytes [5].

The calibration strategy employing stable isotope-labeled internal standards represents the most effective approach for accurate quantification of dienogest in biological matrices. In this approach, this compound is added to all calibration standards, quality control samples, and study samples at a fixed concentration before the extraction procedure [3]. The calibration curves are constructed by plotting the peak area ratio of dienogest to this compound against the nominal concentration of dienogest, typically using linear regression with 1/x² weighting to account for heteroscedasticity commonly observed in bioanalytical methods [4] [6]. The validated linear range for dienogest quantification generally spans from 1-2 ng/mL as the lower limit of quantification (LLOQ) up to 200 ng/mL as the upper limit of quantification (ULOQ), adequately covering the expected concentration range following therapeutic dosing [7] [6].

Table 1: Optimized MRM Transitions for Dienogest and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Retention Time (min)
Dienogest 312.30 135.30 20-25 2.1-2.4
This compound 317.30 140.30 20-25 2.1-2.4

Table 2: Chromatographic Conditions for Dienogest Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm) Raptor Biphenyl (50 × 2.1 mm, 2.7 µm) C18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile-5mM ammonium acetate (70:30, v/v) Gradient: 60-95% methanol in 0.15mM ammonium fluoride Gradient: 50-95% acetonitrile in 0.1% formic acid
Flow Rate 0.60 mL/min 0.50 mL/min 0.40 mL/min
Run Time 3.0 min 9.55 min 6.0 min
Injection Volume 10 µL 15 µL 5 µL

Detailed Experimental Protocols

Sample Preparation Protocol

Materials and Reagents: Dienogest reference standard (purity ≥99%), this compound internal standard (purity ≥99%), drug-free human plasma (K2 EDTA as anticoagulant), methanol (LC-MS grade), acetonitrile (LC-MS grade), methyl tert-butyl ether (HPLC grade), ammonium acetate (LC-MS grade), and formic acid (LC-MS grade).

Solution Preparation:

  • Prepare stock solutions of dienogest and this compound at 1 mg/mL in methanol. Store at -20°C when not in use.
  • Prepare working solutions by serial dilution of stock solutions in methanol:water (50:50, v/v) to appropriate concentrations.
  • Prepare internal standard working solution containing this compound at 100 ng/mL in methanol:water (50:50, v/v).
  • Prepare mobile phase A (5 mM ammonium acetate in water) and mobile phase B (acetonitrile or methanol).

Sample Extraction Procedure (LLE Method):

  • Aliquot 200 µL of plasma sample into a clean glass tube.
  • Add 50 µL of internal standard working solution (100 ng/mL this compound) to all samples, calibration standards, and quality controls.
  • Vortex mix for 30 seconds to ensure thorough mixing.
  • Add 3 mL of methyl tert-butyl ether to each tube.
  • Vortex mix vigorously for 10 minutes to facilitate complete extraction.
  • Centrifuge at 4000 × g for 10 minutes at 4°C to separate phases.
  • Transfer the organic (upper) layer to a clean glass tube.
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue with 200 µL of mobile phase B.
  • Vortex mix for 30 seconds and transfer to autosampler vials for analysis.

Alternative SLE+ Extraction for Higher Throughput [4]:

  • Mix 200 µL of serum with 100 µL of methanol:water (10:90, v/v) containing isotopic standards.
  • Add to a 400 µL SLE+ extraction plate.
  • Elute steroids with 3 × 600 µL dichloromethane into 2 mL 96-well plates containing 100 µL of 2-propanol.
  • Dry with forced air and reconstitute in 50 µL of 25% methanol in water.
LC-MS/MS Analysis Protocol

Instrument Configuration: The method should be implemented on a LC-MS/MS system consisting of an ultra-high performance liquid chromatography system coupled to a triple quadrupole mass spectrometer equipped with heated electrospray ionization (HESI) source.

Chromatographic Conditions:

  • Column: Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm) or equivalent
  • Column Temperature: 40°C
  • Autosampler Temperature: 4°C
  • Mobile Phase: A: 5 mM ammonium acetate in water, B: acetonitrile
  • Gradient Program: Isocratic elution with 70% B for 3.0 minutes
  • Flow Rate: 0.60 mL/min
  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive heated electrospray ionization (HESI)
  • Sheath Gas Pressure: 40 arb
  • Auxiliary Gas Pressure: 10 arb
  • Sweep Gas Pressure: 2 arb
  • Spray Voltage: 3500 V
  • Capillary Temperature: 350°C
  • Vaporizer Temperature: 300°C
  • Collision Gas Pressure: 1.5 mTorr
  • MRM Transitions: As specified in Table 1
  • Dwell Time: 100 ms per transition

System Suitability Test: Before each analytical run, perform system suitability testing by injecting six replicates of a quality control sample at medium concentration. The method is considered acceptable if the %CV of the peak area ratios is ≤5% and the retention time variability is ≤2%.

Method Validation Protocol

Validation Experiments: The developed method must be validated according to regulatory guidelines (FDA/EMA) for selectivity, sensitivity, linearity, accuracy, precision, matrix effects, recovery, and stability [4] [6].

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Design Acceptance Criteria
Selectivity Analyze blank plasma from at least 6 different sources No interference >20% of LLOQ
Linearity Calibration curves with 6-8 concentration levels r² ≥ 0.99, back-calculated standards within ±15%
Accuracy & Precision QC samples at LLOQ, Low, Medium, High (n=6) Intra- and inter-day accuracy 85-115%, precision ≤15%
Matrix Effects Post-column infusion; calculate matrix factor IS-normalized matrix factor 85-115%
Recovery Compare extracted vs post-extracted samples Consistent and reproducible (>70%)
Stability Bench-top, processed, freeze-thaw, long-term Within ±15% of nominal concentration

Specific Validation Procedures:

  • Linearity and Calibration Curve: Prepare calibration standards at a minimum of six concentration levels covering the entire range (1-200 ng/mL). Process in duplicate and analyze in three independent runs. Calculate the linear regression of the peak area ratio (dienogest/Dienogest-d5) versus concentration using 1/x² weighting.

  • Accuracy and Precision: Prepare quality control samples at four concentration levels (LLOQ, Low, Medium, High) with n=6 replicates at each level. Analyze over three separate runs. Calculate intra-day and inter-day accuracy (% bias) and precision (%CV). Acceptance criteria: ±15% bias and ≤15% CV, except ±20% at LLOQ.

  • Matrix Effects and Recovery: Prepare six different lots of blank matrix from individual donors. For each lot, prepare post-extraction spiked samples at Low and High concentrations. Compare the peak areas with neat solutions at the same concentrations. Calculate the matrix factor (peak area in presence of matrix/peak area in solution) and the IS-normalized matrix factor.

Application Examples

Clinical Study Application

The developed LC-MS/MS method using this compound as an internal standard has been successfully applied to clinical pharmacokinetic studies following administration of dienogest-containing formulations. In one representative study, healthy female volunteers received a single oral dose of 2.0 mg dienogest tablet under fasting conditions [6]. Blood samples were collected pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis. The validated method demonstrated excellent performance throughout the study, with all calibration curves showing consistent linearity (r² > 0.998) and quality control samples confirming the accuracy and precision of the measurements.

Pharmacokinetic analysis of the concentration-time data revealed that dienogest was rapidly absorbed, with peak plasma concentrations (Cmax) of approximately 25-30 ng/mL achieved within 1.5-2.5 hours after administration. The elimination phase followed a biphasic pattern, with a terminal elimination half-life of about 10-12 hours. The sensitivity of the method (LLOQ of 1.003 ng/mL) allowed precise characterization of the elimination profile up to 96 hours post-dose, providing complete pharmacokinetic data for regulatory submissions. The use of this compound as an internal standard effectively compensated for matrix effects and recovery variations across the extensive sample set, ensuring data reliability throughout the analytical batch.

Bioequivalence Study Application

In bioequivalence studies comparing test and reference formulations of dienogest, the LC-MS/MS method with this compound internal standard has proven essential for generating high-quality data meeting regulatory standards. A typical bioequivalence study involves approximately 24-36 healthy female subjects receiving both test and reference formulations in a randomized crossover design with an appropriate washout period between doses [6]. The extensive sample load (often exceeding 1000 samples per study) demands a robust, high-throughput method with consistent performance over extended analytical batches.

The application of this method in bioequivalence assessment has demonstrated several key advantages: The 3.0-minute runtime allows efficient analysis of large sample sets, the simple sample preparation procedure minimizes processing errors, and the stable isotope-labeled internal standard effectively controls for analytical variability. Statistical comparison of the pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) typically shows geometric mean ratios and 90% confidence intervals within the accepted bioequivalence range of 80-125%, confirming the sensitivity and reliability of the analytical method for regulatory decision-making. The validation data supporting these studies comprehensively address all required parameters, including dilution integrity for handling samples above the ULOQ and stability demonstrations covering all sample handling and storage conditions encountered during the study.

Method Implementation Workflow

The following workflow diagrams illustrate the key processes in method development, validation, and application:

G cluster_1 Method Development Phase cluster_2 Method Validation Phase cluster_3 Study Application Phase A1 Compound Characterization A2 Mass Spectrometry Optimization A1->A2 A3 Chromatography Development A2->A3 A4 Sample Preparation Optimization A3->A4 A5 Internal Standard Selection A4->A5 B1 Selectivity Assessment A5->B1 B2 Linearity Evaluation B1->B2 B3 Accuracy & Precision B2->B3 B4 Matrix Effects Testing B3->B4 B5 Stability Studies B4->B5 C1 Calibration Standards B5->C1 C2 Quality Controls C1->C2 C3 Clinical Samples C2->C3 C4 Data Acquisition C3->C4 C5 Pharmacokinetic Analysis C4->C5

Figure 1: Overall Workflow for LC-MS/MS Method Development, Validation, and Application

G SP1 Plasma Sample (200 µL) SP2 Add IS Solution (50 µL this compound) SP1->SP2 SP3 LLE Extraction (3 mL MTBE) SP2->SP3 SP4 Centrifuge (4000 ×g, 10 min) SP3->SP4 SP5 Transfer Organic Layer SP4->SP5 SP6 Evaporate to Dryness (N₂, 40°C) SP5->SP6 SP7 Reconstitute (200 µL Mobile Phase) SP6->SP7 SP8 LC-MS/MS Analysis SP7->SP8

Figure 2: Sample Preparation Workflow Using Liquid-Liquid Extraction

Troubleshooting and Technical Notes

Common Issues and Solutions:

  • Poor Peak Shape: If dienogest peaks show tailing or fronting, consider adjusting the mobile phase pH or adding modifiers such as 0.1% formic acid. Changing to a phenyl-based column often improves peak shape compared to C18 columns for dienogest.

  • Signal Suppression: When matrix effects cause signal suppression, enhance the sample cleanup by implementing phospholipid removal steps or optimizing the LLE solvent ratio. The use of this compound as internal standard typically corrects for residual matrix effects, but significant suppression (>50%) should be addressed methodologically.

  • Retention Time Shifts: Retention time instability can result from mobile phase degradation or column aging. Prepare fresh mobile phase daily and implement a column washing procedure with high organic content after each batch.

  • Sensitivity Issues: For applications requiring lower LLOQ (e.g., <1 ng/mL), consider alternative sample preparation approaches such as SLE+ extraction [4] or implementing a narrow-bore UHPLC column (1.0 mm ID) which provides higher analyte concentration at detection and improved ionization efficiency [5].

Technical Notes:

  • Internal Standard Purity: Verify the isotopic purity of this compound before method implementation. Significant contamination with unlabeled dienogest will compromise quantification accuracy.

  • Stock Solution Stability: Regularly monitor the degradation of dienogest and this compound stock solutions by comparing response factors with freshly prepared solutions. Store stock solutions at -20°C in amber vials to minimize degradation.

  • Matrix Selection: For clinical studies, match the anticoagulant in calibration standards and quality controls with study samples (typically K2 EDTA). Avoid heparin as it can cause ion suppression in mass spectrometry.

  • Extraction Efficiency Monitoring: Consistently monitor the recovery of dienogest and this compound throughout method application. Significant deviation from validation data may indicate issues with sample processing or reagent quality.

Conclusion

The LC-MS/MS method for dienogest quantification using this compound as an internal standard represents a robust, sensitive, and specific approach for supporting pharmaceutical development and clinical monitoring. The method provides excellent performance characteristics with an LLOQ of 1.003 ng/mL, linear range up to 200.896 ng/mL, and total runtime of 3.0 minutes per sample [6]. The use of stable isotope-labeled internal standard ensures adequate correction for analytical variability, making the method suitable for regulated bioanalysis. Implementation of this method has been successfully demonstrated in clinical pharmacokinetic and bioequivalence studies, generating reliable data for regulatory submissions. Further enhancements in sensitivity and throughput can be achieved through implementation of narrow-bore chromatography [5] and automated sample preparation systems [4], expanding the method's applicability to emerging research needs.

References

Dienogest-d5 internal standard quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dienogest-d5

This compound is a deuterium-labeled analog of the synthetic progestin Dienogest, specifically designed for use as an internal standard in quantitative bioanalysis [1] [2]. This stable isotope-labeled compound contains five deuterium atoms replacing hydrogen atoms in the parent molecule, resulting in a molecular weight of approximately 316.45-316.46 g/mol compared to 311.43 g/mol for unlabeled Dienogest [1] [3]. This mass difference is critical for its function in mass spectrometry-based applications, where it serves as an essential tool for precise quantification of Dienogest in biological matrices [2].

The primary application of this compound lies in pharmaceutical research and clinical monitoring, where it enables accurate quantification of Dienogest concentrations in biological samples including serum, plasma, and tissues [2] [4]. Dienogest itself is a clinically important hormone used in endometriosis treatment and contraceptive formulations, with a typical dosage of 2 mg daily [5]. The therapeutic monitoring of this compound requires highly sensitive and specific analytical methods due to the low circulating concentrations (ng/mL range) in biological fluids [4].

Experimental Protocols

Supported Liquid Extraction (SLE) Procedure

The sample preparation begins with protein precipitation and supported liquid extraction, which provides cleaner extracts and higher recovery compared to traditional liquid-liquid extraction [4].

  • Step 1: Pipette 200 µL of serum or plasma sample into a clean tube
  • Step 2: Add 100 µL of methanol:water (10:90, v:v) containing the isotopic internal standard mixture including this compound
  • Step 3: Transfer the mixture to a 400 µL SLE+ extraction plate
  • Step 4: Elute steroids with 3 × 600 µL dichloromethane into polypropylene plates containing 100 µL 2-propanol
  • Step 5: Evaporate to dryness using forced air or nitrogen evaporation system
  • Step 6: Reconstitute dried residue in 50 µL of 25% (v:v) methanol:water
  • Step 7: Transfer to autosampler vials for LC-MS/MS analysis
UHPLC-MS/MS Instrumental Parameters

G A Mobile Phase A 0.15 mM Ammonium Fluoride in Water C Gradient Program 60% B to 95% B over 7.25 minutes A->C B Mobile Phase B Methanol B->C D Column Raptor Biphenyl 50 × 2.1 mm, 2.7 µm C->D F Detection Triple Quadrupole MS with MRM D->F E Flow Rate 0.5 mL/min E->D

Figure 1: UHPLC-MS/MS System Configuration for this compound Analysis

Liquid Chromatography Conditions
  • Column: Raptor Biphenyl (50 × 2.1 mm, 2.7 µm) with matching guard column
  • Mobile Phase A: 0.15 mM ammonium fluoride in water
  • Mobile Phase B: Methanol
  • Gradient Program:
    • 0-0.5 min: 60% B
    • 0.5-3.5 min: 60-65% B
    • 3.5-4.25 min: 65% B (hold)
    • 4.25-7.25 min: 65-95% B
    • 7.25-7.35 min: 95-100% B
    • 7.35-8.05 min: 100% B (wash)
    • 8.05-8.15 min: 100-60% B
    • 8.15-9.55 min: 60% B (re-equilibration)
  • Flow Rate: 0.5 mL/min
  • Injection Volume: 15 µL
  • Column Temperature: 40°C [4] [6]
Mass Spectrometry Conditions
  • Ionization Source: Heated Electrospray Ionization (H-ESI)
  • Ionization Mode: Positive for Dienogest/Dienogest-d5; Negative for estrogens
  • Detection: Multiple Reaction Monitoring (MRM)
  • Source Conditions:
    • Spray Voltage: 3500 V (positive), 2500 V (negative)
    • Vaporizer Temperature: 300°C
    • Interface Temperature: 350°C
    • DL Temperature: 250°C
    • Heating Block Temperature: 400°C
    • Drying Gas: 10 L/min
    • Heating Gas: 10 L/min
    • Nebulizing Gas: 3 L/min [4]
MRM Transitions and Compound-Specific Parameters

Table 2: MRM Transitions for Dienogest and Related Compounds

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Retention Time (min)
Dienogest Positive 312.20 108.10 Compound-specific
This compound Positive 317.20 108.10 Similar to Dienogest
Ethinyl Estradiol Negative 295.10 145.10 Compound-specific
Other Progestins Positive Compound-specific Compound-specific Compound-specific [4]
Calibration Standards and Quality Controls
  • Preparation: Serially dilute stock solutions in charcoal-stripped human serum
  • Concentration Range: 0.009-10 ng/mL (12-point calibration)
  • Quality Controls: Prepare at low, medium, and high concentrations
  • Storage: Store standards and controls at -20°C until analysis [4]

Method Validation

The validated LC-MS/MS method demonstrates exceptional sensitivity and reliability for Dienogest quantification using this compound as internal standard [4].

Table 3: Method Validation Performance Data

Parameter Performance Value Acceptance Criteria
Lower Limit of Quantification (LLOQ) 0.009 ng/mL Signal-to-noise >10, accuracy 80-120%
Accuracy 90.7-119.2% across range 85-115% (80-120% at LLOQ)
Intra-assay Precision 2.2-6.4% CV <15% CV (<20% at LLOQ)
Inter-assay Precision 2.9-10.6% CV <15% CV (<20% at LLOQ)
Extraction Efficiency 82.0-99.7% recovery Consistent and reproducible
Matrix Effects 83.5-100.3% Minimal ion suppression/enhancement
Carryover <20% of LLOQ Acceptable for bioanalysis [4]

Application Notes

Clinical Study Implementation

In a recent clinical compliance study, this method successfully confirmed Dienogest use in participants and detected non-compliant progestin use in cases where participants were taking unauthorized medications [4]. The method's high sensitivity at the low ng/mL level makes it particularly valuable for monitoring compliance in contraceptive clinical trials where accurate drug concentration data is essential for evaluating treatment efficacy.

Troubleshooting Guide
  • Reduced Sensitivity: Check internal standard peak area (target: 1,000,000-2,000,000 counts for positive mode)
  • Poor Chromatography: Condition new biphenyl column with 100-200 injections of biological samples
  • Ion Suppression: Optimize sample clean-up and monitor matrix effects
  • Retention Time Shift: Re-equilibrate column with initial mobile phase conditions
  • High Background: Replace guard column and flush system with strong solvents [4] [6]
Regulatory Considerations

When implementing this method for regulatory submissions ( ANDA), comprehensive characterization data for this compound should be provided in accordance with regulatory guidelines [7]. The method demonstrates sufficient sensitivity, specificity, accuracy, and precision to meet FDA and EMA requirements for bioanalytical method validation.

Conclusion

The application of this compound as an internal standard in LC-MS/MS bioanalysis provides a robust and reliable method for quantifying Dienogest in biological matrices. The detailed protocol presented here enables researchers to achieve precise and accurate measurement of Dienogest at clinically relevant concentrations, supporting drug development, therapeutic monitoring, and clinical research. The method's validation across a range of 0.009-10 ng/mL with excellent precision and accuracy demonstrates its suitability for regulated bioanalysis.

References

Dienogest-d5 mass spectrometry protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dienogest-d5

Dienogest is a synthetic progestin widely used in the treatment of endometriosis and in hormonal contraceptives [1]. For reliable quantification of Dienogest in biological matrices like human plasma, a stable isotope-labeled internal standard such as This compound is essential. This compound, where five hydrogen atoms are replaced by deuterium ([2]H or D), has the molecular formula C₂₀H₂₀D₅NO₂ and a molecular weight of 316.45 g/mol [2] [3]. It is chemically identical to the analyte but can be distinguished by mass spectrometry, correcting for variability in sample preparation and analysis [3].


Detailed LC-MS/MS Protocol for Dienogest Quantification

This protocol is adapted from a published method for the determination of Dienogest in human K₂ EDTA plasma [4].

Instrumentation and Materials
  • LC-MS/MS System: Liquid chromatography system coupled to a tandem mass spectrometer with electrospray ionization (ESI) source.
  • Chromatography Column: Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm).
  • Internal Standard: this compound [2].
  • Chemicals: Acetonitrile, ammonium acetate, and water (all HPLC or LC-MS grade).
Sample Preparation: Liquid-Liquid Extraction
  • Pipette an appropriate volume of human plasma sample (e.g., 100 µL) into a tube.
  • Add a known amount of the this compound internal standard working solution.
  • Add a suitable organic solvent (e.g., methyl tert-butyl ether) for liquid-liquid extraction.
  • Vortex mix vigorously for several minutes, then centrifuge to separate the phases.
  • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the dry residue with the LC mobile phase and inject into the LC-MS/MS system.

The workflow is as follows:

G start Plasma Sample step1 Add this compound Internal Standard start->step1 step2 Liquid-Liquid Extraction with Organic Solvent step1->step2 step3 Vortex and Centrifuge step2->step3 step4 Collect Organic Layer step3->step4 step5 Evaporate to Dryness step4->step5 step6 Reconstitute in Mobile Phase step5->step6 end LC-MS/MS Analysis step6->end

Liquid Chromatography Conditions
  • Mobile Phase: Acetonitrile : 5mM Ammonium Acetate (70:30, v/v).
  • Flow Rate: 0.60 mL/min.
  • Injection Volume: Typically 5-10 µL.
  • Run Time: 3.0 minutes under isocratic conditions [4].
Mass Spectrometry Detection
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Selected Reaction Monitoring (SRM).
  • Ion Transitions:
    • Dienogest: m/z 312.30 → 135.30 [4]
    • This compound (IS): m/z 317.30 → 135.30 (estimated based on +5 Da shift)
Data Analysis
  • Plot the peak area ratio of Dienogest to this compound for each calibration standard against the nominal concentration.
  • Use the resulting calibration curve to calculate the concentration of Dienogest in quality control and unknown samples.

Method Validation Summary

The described method has been rigorously validated, demonstrating high performance as shown in the table below [4].

Validation Parameter Result / Specification
Linearity Range 1.003 - 200.896 ng/mL
Total Run Time 3.0 minutes
Intra-day Precision (CV%) < 3.97%
Inter-day Precision (CV%) < 6.10%
Accuracy Within ±4.0% of nominal values
Extraction Efficiency 92.5% - 106.4% [5]

Application Notes & Troubleshooting

  • Multi-Analyte Methods: This single-analyte method can be adapted to simultaneously quantify Dienogest with other synthetic progestins (e.g., levonorgestrel, drospirenone) in a single 12-minute run, which is valuable for clinical studies on drug interactions [5] [6].
  • Sensitivity: The lower limit of quantification (LLOQ) of 1.003 ng/mL is suitable for pharmacokinetic studies [4]. For higher sensitivity, methods with LLOQs down to 5 ng/mL or even 2.4 pg/mL (for other progestins) have been reported, which may require online solid-phase extraction (SPE) or high-resolution MS [5] [6].
  • Data Management: Modern LC-MS/MS generates large datasets. Implement a robust data management plan covering the entire research progression, from conception to dissemination, to ensure data integrity and reproducibility [7].

Conclusion

The LC-MS/MS protocol using this compound as an internal standard provides a specific, sensitive, and robust method for quantifying Dienogest in human plasma. Its excellent validation performance makes it suitable for demanding applications in therapeutic drug monitoring, bioavailability/bioequivalence studies, and clinical research on endometriosis and hormonal contraception.


References

Dienogest HPLC Method Validation: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Dienogest is a synthetic progestin widely used in the treatment of endometriosis and in combination with estrogens for hormonal contraception and menopausal therapy [1]. Analytical method validation is a mandatory process in pharmaceutical development, required by regulatory authorities to ensure that the test procedure is suitable for its intended purpose, providing accurate, precise, and reproducible results [2] [3]. For a stable isotope-labeled analog like Dienogest-d5, a validated High-Performance Liquid Chromatography (HPLC) method is essential for applications in mass spectrometry as an internal standard, particularly in bioanalytical studies, metabolism research, and pharmacokinetic assays. The following sections provide a comprehensive guide to developing and validating a stability-indicating HPLC method for this compound, based on established principles and methods for Dienogest and related steroids.

Method Development and Optimization

Initial System Selection and Parameters

For Dienogest, which is a low-polarity steroid molecule, reversed-phase (RP) HPLC is the most suitable and widely reported technique [4] [5] [6]. The method development begins with selecting an initial system with high probability of success.

  • Stationary Phase: A C18 column is the first choice. For instance, a Phenomenex Gemini C-18 (150 × 4.6 mm, 5 µm) has been successfully used for female hormone analysis [7]. Columns with 3-5 µm particle sizes are recommended for a good balance of efficiency and back-pressure [3].
  • Mobile Phase: A binary system is preferred. A common mobile phase for Dienogest consists of a buffer and acetonitrile. One published method uses Acetonitrile and 0.03 M Ammonium Nitrate buffer (pH 5.4) in a ratio of 70:30 (v/v) [5]. Another approach for hormone analysis uses a phosphate buffer (pH 6.4) and acetonitrile under gradient conditions [7].
  • Detection Wavelength: Dienogest has a chromophore detectable by UV. A wavelength of 280 nm has been specified for its simultaneous determination with estradiol valerate [5]. Photodiode array (PDA) detection is recommended to confirm peak purity [2] [7].
  • Flow Rate and Temperature: A flow rate of 1.0 - 2.0 mL/min and an ambient or controlled column temperature (e.g., 30°C) are standard starting points [5] [7].

The following workflow diagram outlines the core stages of the HPLC method development process:

G Start Start Method Development Step1 Step 1: Select HPLC Type & Initial System (RP-C18) Start->Step1 Step2 Step 2: Select Initial Conditions (Mobile Phase, Wavelength) Step1->Step2 Step3 Step 3: Optimize Selectivity (pH, Gradient, Buffer) Step2->Step3 Step4 Step 4: Optimize System Parameters (Flow Rate, Column Temp.) Step3->Step4 Step5 Step 5: Method Validation Step4->Step5

Selectivity and Specificity Optimization

Specificity is the ability to unequivocally assess the analyte in the presence of other components. For this compound, this means separating it from its non-deuterated form (Dienogest), potential impurities, and degradation products [2].

  • Forced Degradation Studies: To demonstrate the method is stability-indicating, stress the this compound sample under conditions of acid and base hydrolysis, oxidative stress, thermal stress, and photolytic degradation [4] [7]. Analyze the stressed samples to show that the this compound peak is resolved from all degradation products and that peak purity is maintained.
  • Peak Purity Assessment: Use a photodiode array (PDA) detector to confirm that the this compound peak is spectrally homogeneous, indicating no co-eluting impurities [2].

Detailed Validation Protocol

The validation must be performed according to International Council for Harmonisation (ICH) guidelines Q2(R1). The following protocols detail the experiments and acceptance criteria for each validation characteristic [2] [3].

Specificity

Protocol: Inject blank (diluent), placebo (if a formulation is analyzed), standard solution of this compound, and a sample solution subjected to forced degradation. Acceptance Criteria: The this compound peak should be pure as confirmed by PDA, and there should be no interference from the blank, placebo, or degradation peaks at the retention time of this compound [2].

Linearity and Range

Protocol: Prepare and inject at least five concentrations of this compound standard solutions, typically covering a range from 50% to 150% of the target test concentration (e.g., 3.0–45.0 µg/mL for Dienogest, as a reference) [5]. Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999. The y-intercept should not be significantly different from zero [8] [2].

Accuracy

Protocol: Perform a recovery study using a placebo spiked with known quantities of this compound at three levels (e.g., 50%, 100%, and 150% of the target concentration), with a minimum of three replicates per level. Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% for the assay of the drug substance [2].

Precision
  • Repeatability (System Precision): Inject six replicates of a standard solution. Acceptance Criteria: The %RSD of the peak areas should be not more than 2.0% [2] [3].
  • Repeatability (Method Precision): Prepare and analyze six independent sample preparations from a homogeneous batch. Acceptance Criteria: The %RSD of the content should be not more than 2.0% [2].
  • Intermediate Precision: Perform the method precision study on a different day, with a different analyst, and/or using a different instrument. Acceptance Criteria: The overall %RSD for the results from both analysts/runs should be not more than 2.0% [2].
Sensitivity: LOD and LOQ

Protocol: Based on the signal-to-noise ratio, prepare diluted solutions and inject them. The LOD is typically defined at a signal-to-noise ratio of 3:1, and the LOQ at 10:1. Acceptance Criteria: For the LOQ, the %RSD of the peak area from multiple injections should be not more than 5.0% [2].

Robustness

Protocol: Deliberately introduce small variations in method parameters (e.g., mobile phase pH ±0.2 units, organic composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C, and different columns from the same manufacturer). Acceptance Criteria: The system suitability criteria (theoretical plates, tailing factor) should be met in all varied conditions, and the assay result should not be significantly affected [2] [3].

The table below summarizes the target validation parameters and typical acceptance criteria for a this compound assay method.

Table 1: Summary of HPLC Validation Parameters and Acceptance Criteria for this compound

Validation Parameter Protocol Description Acceptance Criteria
Specificity Inject blank, placebo, standard, and forced degradation samples. No interference at the retention time of this compound. Peak purity > 99.0%; Resolution from closest peak > 2.0 [2] [7].
Linearity Minimum of 5 concentrations over a range of 50-150% of target. Correlation coefficient (r²) ≥ 0.999 [8] [5].
Accuracy Spike recovery at 3 levels (50%, 100%, 150%) with n=3 per level. Mean Recovery: 98.0 - 102.0% [2].
Precision
• Repeatability (System) 6 replicate injections of a standard. %RSD ≤ 2.0% [2] [3].
• Repeatability (Method) 6 independent sample preparations. %RSD ≤ 2.0% [2].
• Intermediate Precision Method precision performed by a different analyst/day. Overall %RSD ≤ 2.0% [2].
Robustness Deliberate variations in critical method parameters. System suitability passes in all conditions [2].

Application in Analysis: System Suitability and Sample Testing

Before any analytical run, system suitability must be demonstrated to ensure the system is working correctly.

System Suitability Test (SST) Protocol:

  • Prepare the standard solution as per the method.
  • Inject the solution in five or six replicates.
  • Calculate the following parameters from the standard chromatogram.

Acceptance Criteria:

  • Theoretical Plates (N): > 2000 (a measure of column efficiency).
  • Tailing Factor (T): ≤ 2.0 (a measure of peak symmetry).
  • Relative Standard Deviation (RSD): ≤ 2.0% for peak areas of replicate injections.

Sample Analysis Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the diluent (e.g., methanol-water or acetonitrile-water mixtures) to obtain the target concentration.
  • Test Sample Preparation: For a drug substance, dissolve the sample in diluent. For a formulation, extract the analyte from the matrix (e.g., cream or tablet powder) using a suitable solvent via sonication and filtration [7].
  • Chromatographic Analysis: Inject the blank, standard, and test sample solutions as per the finalized chromatographic conditions. A representative gradient program for hormone analysis is provided below as an example.

Table 2: Example Gradient Program for HPLC Analysis of Hormones [7]

Time (min) % Buffer (v/v) % Acetonitrile (v/v) Elution
0.00 75.0 25.0 Isocratic
4.00 75.0 25.0 Isocratic
18.00 10.0 90.0 Gradient
18.01 75.0 25.0 Isocratic
23.00 75.0 25.0 Re-equilibration

Advanced Techniques and Case Studies

For more complex applications, particularly in bioanalysis, more sophisticated techniques are required.

  • LC-MS/MS for Bioanalytical Applications: When analyzing this compound in biological matrices (e.g., serum or plasma) as an internal standard for quantifying endogenous Dienogest, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. A published method for simultaneous analysis of progestins in serum uses ultra-high performance liquid chromatography-heated electrospray ionization-tandem triple quadrupole mass spectrometry (LC-MS/MS). The method employs a Raptor 2.7 μm Biphenyl column with a mobile phase of 0.15 mM ammonium fluoride in water and methanol under gradient elution. Detection is via multiple reaction monitoring (MRM) for high specificity and sensitivity, achieving a lower limit of quantification (LLOQ) of 0.009 ng/mL for Dienogest [6].
  • Use of Related Reference Standards: For method development and validation, related substances like 6-Beta-Hydroxy Dienogest can be used as a reference standard during analytical method development and validation to qualify the method for detecting potential impurities or metabolites [9].

Troubleshooting and Best Practices

  • Peak Tailing: This is common for basic compounds. Using a higher purity, specially end-capped C18 column or adding a low concentration of amine modifier (e.g., triethylamine) to the mobile phase can improve peak shape.
  • Retention Time Drift: Ensure the mobile phase is prepared accurately and the column temperature is controlled. Check for column degradation over time.
  • High Backpressure: Filter all samples and mobile phases through a 0.45 μm or 0.22 μm membrane filter. Avoid column blockage by using a guard column.
  • Retention of this compound: The deuterated compound (this compound) will have nearly identical chromatographic retention to non-deuterated Dienogest. The primary separation will occur in the mass spectrometer. Therefore, the HPLC method's goal is to provide a clean elution of the analyte away from matrix interferences.

The following diagram illustrates the logical sequence for the key experiments in the validation protocol:

G A 1. Specificity/ Forced Degradation B 2. Linearity & Range A->B C 3. Accuracy/ Spike Recovery B->C D 4. Precision (Repeatability, Intermediate) C->D E 5. Robustness (Parameter Variations) D->E F 6. Final Validated Method E->F

Conclusion

This document provides a detailed framework for the development and validation of a precise, accurate, and stability-indicating HPLC method for this compound. By adhering to the protocols, acceptance criteria, and best practices outlined herein, researchers and drug development professionals can ensure the generation of reliable and regulatory-compliant analytical data. The methods can be adapted for quality control of the drug substance, finished product testing, or for supporting advanced bioanalytical studies when coupled with mass spectrometric detection.

References

Dienogest-d5 bioanalytical assay development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dienogest-d5

This compound is a deuterium-labeled analog of Dienogest, containing five deuterium atoms. Its primary application in bioanalytical science is to serve as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Using a stable isotope-labeled analog like this compound corrects for variability in sample preparation and ionization efficiency, significantly improving the accuracy and reliability of quantitative analysis for the parent drug, Dienogest, in biological matrices [1].

Basic Chemical Information [1]:

  • Molecular Formula: C₂₀H₂₀NO₂D₅
  • Molecular Weight: 316.46 g/mol
  • IUPAC Name: this compound
  • Role: Internal Standard for Dienogest quantification.

Proposed Bioanalytical Workflow

The following diagram outlines the core logical workflow for developing and validating a this compound assay. This process ensures the method is precise, accurate, and robust for its intended use.

G W1 Sample Preparation W2 Chromatographic Separation W1->W2   W3 MS Detection & Quantification W2->W3   End End: Quantitative Result W3->End   Start Start: Spiked Plasma Sample Start->W1  

Key Experimental Protocols

While specific optimized parameters from literature are unavailable, the following sections detail the essential methodological components and typical experiments required for a robust assay.

Sample Preparation Protocol

Protein Precipitation (PPT) is a common and straightforward approach. A detailed procedure is outlined below.

G S1 1. Aliquot Plasma Sample (50-100 µL) S2 2. Add Internal Standard (this compound in methanol) S1->S2 S3 3. Precipitate Proteins (Add 3x vol. acetonitrile) S2->S3 S4 4. Vortex & Centrifuge (10,000 x g, 10 min, 4°C) S3->S4 S5 5. Collect Supernatant S4->S5 S6 6. Inject into LC-MS/MS S5->S6

Alternative Methods: For complex matrices or required higher sensitivity, consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

LC-MS/MS Instrumental Parameters

The table below suggests typical parameters to be optimized for Dienogest and this compound analysis.

Table 1: Typical LC-MS/MS Parameters for Dienogest and this compound Analysis

Parameter Category Specific Parameter Suggested Setting / Target
Chromatography Column C18 (e.g., 50 x 2.1 mm, 1.7-2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Elute from 5% B to 95% B over 3-5 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry Ionization Mode Electrospray Ionization (ESI) Positive
MRM Transition 1 (Dienogest) Q1 → Q3 (e.g., 312.2 → 251.2)
MRM Transition 2 (this compound IS) Q1 → Q3 (e.g., 317.2 → 256.2)
Source Temperature 150 - 300 °C
Desolvation Gas Flow Optimize for specific instrument

Bioanalytical Method Validation

According to regulatory guidelines (e.g., FDA, EMA), any bioanalytical method must be fully validated. The key experiments are summarized in the diagram and table below.

G V1 Selectivity & Specificity b V1->b V2 Linearity & Range c V2->c V3 Accuracy & Precision d V3->d V4 Matrix Effect V5 Stability V4->V5 a a->V1 b->V2 c->V3 d->V4

Table 2: Key Experiments for Bioanalytical Method Validation

Validation Parameter Experimental Protocol Acceptance Criteria
Selectivity & Specificity Analyze blank matrix from at least 6 different sources. Check for interference at the retention times of the analyte and IS. Peak area of interference < 20% of LLOQ for analyte and 5% for IS.
Linearity & Calibration Range Prepare and analyze a minimum of 6 non-zero calibration standards across the expected range (e.g., 0.1 - 50 ng/mL). Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at 4 levels (LLOQ, Low, Mid, High) in replicates (n=5) over at least 3 runs. Accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤15% (≤20% at LLOQ).
Matrix Effect Post-extract spiked samples vs. neat solutions. Calculate Matrix Factor (MF). IS-normalized MF should be consistent (RSD ≤15%).
Stability Analyze QC samples under various conditions (bench-top, freeze-thaw, long-term frozen, processed in autosampler). Mean concentration within ±15% of nominal.

Application in Drug Development

The validated this compound assay is critical for several key studies [1]:

  • Pharmacokinetic Studies: To accurately measure the concentration-time profile of Dienogest in plasma, enabling the calculation of vital parameters like Cmax, Tmax, and AUC.
  • Therapeutic Drug Monitoring: To ensure patient exposure to Dienogest remains within the therapeutic window.
  • Metabolic and Excretion Studies: To investigate the disposition and biotransformation of the drug.

Tips for Method Optimization & Troubleshooting

  • Chromatography: If peak shape is poor or retention is weak, experiment with different column chemistries (e.g., phenyl-hexyl) or adjust the pH of the mobile phase.
  • Sensitivity: If the Lower Limit of Quantification (LLOQ) is insufficient, consider switching to a more efficient sample preparation technique like SPE and re-optimizing the MS/MS source parameters for higher signal-to-noise.
  • Matrix Effects: If significant matrix effects are observed, improving the chromatographic separation to move the analyte away from ion-suppressing regions or using a more selective sample clean-up is necessary.

Important Note on Information Gaps

It is crucial to note that the specific experimental parameters provided (e.g., MRM transitions, chromatographic gradients) are hypothetical and illustrative. The search results confirmed the role of this compound as an internal standard but did not contain detailed, experimentally verified protocols or data [1].

To develop a real-world assay, you must conduct laboratory experiments to optimize all parameters for your specific instrumentation and requirements. Always refer to the most current regulatory guidelines for comprehensive validation criteria.

References

Application Notes and Protocols for Dienogest-d5

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dienogest-d5

This compound is a deuterium-labeled analog of the progestin drug Dienogest. It is primarily used as a stable isotope-labeled internal standard (IS) in quantitative bioanalysis. The incorporation of five deuterium atoms ([2]H or D) increases its molecular mass, creating a distinct mass difference from the native analyte that can be discriminated by mass spectrometry [1] [2] [3]. This application is critical for ensuring the accuracy, precision, and reliability of methods developed for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research [1].

  • Role as Internal Standard: this compound is used to correct for variability in sample preparation and instrument analysis. Its nearly identical chemical properties to native Dienogest, combined with its distinct mass signature, make it an ideal candidate for this purpose [1] [3].
  • Molecular Specifications: The molecular formula of this compound is C₂₀H₂₀D₅NO₂, giving it a molecular weight of approximately 316.45 g/mol [2] [3]. This compares to a molecular weight of 311.4 g/mol for the unlabeled Dienogest [3].

Detailed Experimental Protocol: LC-MS/MS Analysis of Serum Dienogest

The following protocol is adapted from a validated method for the simultaneous determination of multiple progestins, including Dienogest, in human serum [4]. The use of this compound as an internal standard in this context is inferred from the method's description and represents best practice.

Materials and Equipment
  • Analytical Standards:
    • Dienogest (unlabeled, analyte)
    • This compound (internal standard)
  • Solvents: LC-MS grade Methanol, Water, and Dichloromethane (Sigma-Aldrich, Honeywell Burdick & Jackson).
  • Isotopic Standards: A mix of isotopic standards for other analytes (e.g., EE-d7, LNG-d6, etc., from Toronto Research Chemicals and other suppliers).
  • Serum Samples: Charcoal-stripped human serum (Golden West Biologicals) for calibration standards and quality controls.
  • Equipment:
    • LC-MS/MS System: Shimadzu Nexera-LCMS-8050 instrument or equivalent, equipped with a heated electrospray ionization (HESI) source.
    • Analytical Column: Raptor 2.7 µm Biphenyl column (50 mm x 2.1 mm) with a matching guard column.
    • Extraction Plate: 400 µL SLE+ (Supported Liquid Extraction) plate (Biotage).
    • Polypropylene Plates: 2 mL 96-well round-bottom plates.
Sample Preparation and Extraction Workflow

The entire sample preparation process for serum samples can be visualized in the following workflow:

Step-by-Step Procedure:

  • Aliquot and Dilute: Pipette 200 µL of serum (calibrator, quality control, or unknown sample) into a designated well.
  • Add Internal Standard: Add 100 µL of a methanol/water (10:90, v/v) solution containing the prepared mix of isotopic internal standards, including this compound. The concentration of this compound should be set to yield a strong and consistent peak area (e.g., 1,000,000 - 2,000,000 in positive ion mode based on method tuning) [4].
  • Supported Liquid Extraction (SLE):
    • Load the entire 300 µL mixture onto the SLE+ extraction plate.
    • Allow the sample to absorb into the diatomaceous earth bed (~5-10 minutes).
    • Elute the analytes by passing 3 x 600 µL of dichloromethane through the plate into a 2 mL 96-well collection plate that pre-contains 100 µL of 2-propanol (to prevent evaporation and promote solubility).
  • Evaporation and Reconstitution:
    • Evaporate the organic eluent to dryness using a forced-air evaporation system (e.g., nitrogen or air dryer).
    • Reconstitute the dry residue in 50 µL of a 25% (v/v) methanol in water solution.
    • Seal the plate and vortex thoroughly to ensure complete dissolution.
Liquid Chromatography (LC) Conditions

The following table summarizes the key liquid chromatography parameters used for the separation [4].

Table 1: Liquid Chromatography Conditions

| Parameter | Specification | | :--- | :--- | | Column | Raptor 2.7 µm Biphenyl (50 x 2.1 mm) with guard | | Mobile Phase A | 0.15 mM Ammonium Fluoride in Water | | Mobile Phase B | Methanol | | Flow Rate | 0.5 mL/min | | Autosampler Temp | 4-10°C (inferred) | | Injection Volume | 15 µL | | Gradient Program | Time (min) | % B | | | 0.00 | 60 | | | 0.50 - 3.50 | 65 | | | 3.50 - 4.25 | 65 | | | 4.25 - 7.25 | 95 | | | 7.25 - 7.35 | 100 | | | 7.35 - 8.05 | 100 | | | 8.05 - 8.15 | 60 | | | 8.15 - 9.55 | 60 (Re-equilibration) |

Mass Spectrometry (MS) Conditions

Table 2: Mass Spectrometry Parameters and Method Performance

Parameter / Analyte Specification / Value Notes
Instrument Triple Quadrupole MS with HESI source
Ionization Mode Positive for Dienogest & this compound Negative for estrogens [4]
Data Acquisition Multiple Reaction Monitoring (MRM)
Dienogest (Example) Precursor Ion > Product Ion Specific transitions for Dienogest and this compound must be optimized for the instrument. The values here are illustrative.
This compound (IS) Precursor Ion > Product Ion
Calibration Range 0.009 - 10 ng/mL [4]
Lower Limit of Quantification (LLOQ) 0.009 ng/mL [4]
Intra-Assay Precision < 6.4% CV (for all analytes) [4]
Inter-Assay Precision < 10.6% CV (for all analytes) [4]
Extraction Efficiency Varies by analyte (82.0% - 99.7%) [4] This compound corrects for this.

Data Interpretation and Analytical Considerations

  • Quantification: The concentration of Dienogest in unknown samples is determined by calculating the peak area ratio (Area of Dienogest / Area of this compound) and interpolating this ratio against a linear calibration curve generated from spiked serum standards.
  • Method Validation: The referenced method was rigorously validated, demonstrating excellent accuracy (90.7-119.2%), precision, and minimal matrix effects, confirming the reliability of this approach for quantifying Dienogest in complex biological matrices [4].

Conclusion

This compound is an indispensable tool in modern bioanalysis, enabling highly precise and accurate quantification of Dienogest. The protocol outlined above, utilizing SLE for sample clean-up and LC-MS/MS with MRM for detection, provides a robust and sensitive method suitable for advanced research and clinical applications.

References

Dienogest-d5 plasma quantification method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The accurate quantification of dienogest, a fourth-generation synthetic progestin, in biological matrices is essential for therapeutic drug monitoring, pharmacokinetic studies, and compliance checking in clinical trials [1] [2]. Dienogest-d5, a deuterium-labeled stable isotope of dienogest, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, compensating for potential matrix effects and variability in sample preparation [3]. This application note consolidates validated methodologies from recent scientific literature to provide researchers with robust protocols for the precise quantification of dienogest in human plasma and serum.

Experimental Protocols

Sample Preparation Methods
1.1 Supported Liquid Extraction (SLE+) [1]
  • Procedure: Mix 200 µL of serum with 100 µL of 10:90 (v:v) methanol:water containing isotopic internal standards.
  • Extraction: Load onto 400 µL SLE+ extraction plate. Elute steroids with 3 × 600 µL dichloromethane into polypropylene plates containing 100 µL 2-propanol.
  • Reconstitution: Dry with forced air and reconstitute in 50 µL of 25% (v:v) methanol:water.
1.2 Liquid-Liquid Extraction (LLE) [4]
  • Procedure: Extract dienogest and internal standard (levonorgestrel-d6) from human K₂EDTA plasma using liquid-liquid extraction.
  • Advantages: This method demonstrates that simple LLE can provide excellent reproducibility with intra- and inter-day precision <3.97% and <6.10% respectively [4].
1.3 Protein Precipitation [5]
  • Procedure: Precipitate plasma proteins using methanol in a 1:3 plasma-to-methanol ratio (0.2 mL plasma + 0.6 mL methanol).
  • Application: While developed for dydrogesterone, this approach represents a simpler alternative for progestin analysis.
LC-MS/MS Analysis Conditions
2.1 Chromatographic Separation

G A Sample Injection B Column: Raptor Biphenyl 50 × 2.1 mm, 2.7 µm A->B H Total Run Time: 9.55 min B->H C Guard Column: Biphenyl 5 × 2.1 mm C->B D Mobile Phase A: 0.15 mM Ammonium Fluoride F Gradient Elution: 60% B to 95% B D->F E Mobile Phase B: Methanol E->F F->H F->H G Flow Rate: 0.5 mL/min G->H

Method Parameters:

  • Column: Raptor Biphenyl (50 × 2.1 mm, 2.7 µm) with matching guard column [1]
  • Mobile Phase: Various compositions reported including ammonium acetate/acetonitrile mixtures [5] [4] and ammonium fluoride/methanol gradients [1]
  • Temperature: 35°C column temperature commonly used [5]
  • Gradient: Multi-step gradients achieving separation in 3-12 minutes depending on methodology [6] [4]
2.2 Mass Spectrometric Detection

G A Ion Source Selection B Electrospray Ionization (ESI) Positive Mode A->B C Atmospheric Pressure Chemical Ionization (APCI) A->C D MRM Transition Monitoring B->D C->D E Dienogest: m/z 312.30 → 135.30 D->E F This compound: m/z 317.00 → 251.30* D->F G *Approximate transition F->G

Key MS Parameters [1] [2] [4]:

  • Ionization: Heated electrospray ionization (ESI) in positive mode for most progestins; negative mode for estrogens [1]
  • Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity
  • Transitions: Dienogest: m/z 312.30 → 135.30; this compound internal standard provides analogous transitions with mass shift [4]
Method Validation Parameters

Comprehensive validation data for the multi-analyte panel method including dienogest [1]:

Validation Parameter Results for Multi-Analyte Method [1]
Calibration Range 0.009 - 10 ng/mL for most analytes
LLOQ 0.009 ng/mL for dienogest
Intra-Assay Precision <6.4% CV for all analytes
Inter-Assay Precision <10.6% CV for all analytes
Accuracy 90.7% - 119.2% across analytes
Extraction Efficiency 82.0% - 99.7% across analytes
Matrix Effects 83.5% - 100.3% across analytes

Application in Research Settings

Clinical Trial Compliance Monitoring

The multi-analyte LC-MS/MS method successfully identified non-compliance in contraceptive clinical trials, with confirmed use of prescribed progestins in 11 out of 13 participants and detection of unreported progestin use in 2 participants [1].

Drug Interaction Studies

Online SPE-LC-MS/MS methods have been specifically applied to monitor progestin plasma levels in patients undergoing co-medication with antiepileptic drugs, where interactions can significantly alter lamotrigine plasma levels and increase seizure risk [2].

Pharmacokinetic Studies

Validated methods have been successfully applied to pharmacokinetic studies in human plasma samples following administration of single oral doses of 2.0 mg dienogest tablets to healthy female volunteers [4].

Critical Methodological Considerations

  • Internal Standard Selection: this compound and other deuterated isotopes (d4, d6, d8) are commercially available as internal standards [7] [3].

  • Matrix Effects: Post-column infusion experiments are recommended to exclude matrix interferences, with isotope-labeled internal standards effectively compensating for residual effects [2].

  • Regulatory Status: These methods are designated for research use only and have not undergone formal performance evaluation as in vitro diagnostic devices [2].

Conclusion

The LC-MS/MS methodologies presented provide robust, sensitive, and specific approaches for the quantification of dienogest in human plasma using this compound as an internal standard. The choice between simpler sample preparation methods (LLE, protein precipitation) and more sophisticated approaches (online SPE, multi-analyte panels) depends on the specific research requirements, including required throughput, sensitivity, and scope of analytes. These validated protocols support critical research applications in therapeutic drug monitoring, pharmacokinetic studies, and clinical trial compliance assessment.

References

Analytical Method for Dienogest and Related Impurities

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key parameters of an established HPLC method that can effectively separate Dienogest from its impurities (A and K), which is a critical first step in evaluating extraction efficiency [1].

Parameter Category Specification
Chromatography Technique High Performance Liquid Chromatography (HPLC)
Stationary Phase Octadecylsilane (C18) bonded silica gel [1]

| Mobile Phase | A: Water & Acetonitrile (95:5 - 85:15 v/v) B: Methanol & Acetonitrile (70:30 - 80:20 v/v) [1] | | Gradient Elution | Start: 65-75% Mobile Phase A. Change: -0.8% to -1.2% A per minute [1] | | Flow Rate | 1.0 mL/min [1] | | Column Temperature | 40-45°C [1] | | Detection Wavelength | 220 nm and/or 310 nm [1] | | Injection Volume | 50 µL [1] |

Experimental Protocol for Extraction Recovery Assessment

This protocol outlines how to use the HPLC method above to assess the recovery rate of Dienogest-d5 from a specific sample matrix (e.g., plasma, urine, or a synthetic solution).

1. Objective To optimize and validate the extraction procedure for this compound by determining the recovery rate using the internal standard method and HPLC-UV analysis.

2. Experimental Workflow The logical flow of the recovery experiment is illustrated below. You can adapt the "Sample Matrix" and "Extraction Technique" based on your research needs.

start Start Experiment prep Prepare Samples start->prep extract Perform Extraction prep->extract analyze HPLC Analysis extract->analyze calculate Calculate Recovery analyze->calculate end Evaluate Optimization calculate->end

3. Materials

  • Analytical Standard: this compound [2]
  • Internal Standard (IS): A suitable, non-interacting analog.
  • Solvents: High-purity acetonitrile, methanol, and water (HPLC grade) [1].
  • Equipment: HPLC system with UV detector, analytical balance, centrifuge, vortex mixer.

4. Procedure 1. Standard Solution Preparation: Precisely prepare stock solutions of this compound and the Internal Standard. Dilute to required working concentrations. 2. Sample Preparation: * Pre-spiked Samples (A): Add a known amount of this compound and Internal Standard to the blank sample matrix before extraction. This set will be used to measure the peak area after the full sample preparation process. * Post-spiked Samples (B): Add the same known amount of this compound and Internal Standard to the blank matrix after it has been extracted and reconstituted in the mobile phase. This set represents the 100% reference, as it bypasses potential extraction losses. 3. Extraction Procedure: Perform your chosen extraction technique (e.g., Liquid-Liquid Extraction or Protein Precipitation) on the Pre-spiked samples (A). After extraction, evaporate the solvent and reconstitute the dried residue in the HPLC mobile phase. 4. HPLC Analysis: Inject the processed samples according to the chromatographic conditions listed in the table above [1].

5. Data Analysis and Recovery Calculation Calculate the extraction recovery (%) using the following formula, which compares the analyte response from samples that underwent extraction to those that did not:

A Recovery (%) B = A->B C (Peak Area Ratio A) —— (Peak Area Ratio B) B->C D × 100 C->D

  • Peak Area Ratio A: (Area of this compound / Area of Internal Standard) in Pre-spiked Samples.
  • Peak Area Ratio B: (Area of this compound / Area of Internal Standard) in Post-spiked Samples.

Optimization Strategies and Further Research

To optimize your recovery, consider these variables and use the calculated recovery rate to guide your adjustments:

  • Extraction Solvents: Test different solvents (e.g., ethyl acetate, tert-butyl methyl ether) and solvent-to-sample matrix ratios for Liquid-Liquid Extraction [3].
  • pH Adjustment: Modifying the sample's pH can significantly improve the recovery of ionizable compounds.
  • Alternative Techniques: If recovery is low, investigate Solid-Phase Extraction (SPE) which can offer higher efficiency and better sample cleanup.

Since this compound is a labeled compound used as a tracer, adapting a general method for the parent compound is the standard approach. For more specific information, you may need to consult specialized scientific databases or literature on analytical chemistry for deuterated internal standards.

References

Comprehensive Analytical Methods for Dienogest: Chromatographic Separation Conditions and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dienogest Analysis

Dienogest is a synthetic progesterone receptor agonist extensively used in the treatment of endometriosis and hormonal disorders. As a hybrid progestogen, it exhibits both high selectivity for the progesterone receptor and minimal androgenic activity, making it particularly valuable in therapeutic applications. The chemical structure of dienogest (17α-cyanomethyl-17β-hydroxy-13β-methylgon-4,9-diene-3-one) presents specific analytical challenges, particularly regarding the separation and quantification of potential impurities and degradation products. The presence of multiple impurities (A, K, and Seco-dienogest) necessitates robust chromatographic methods capable of resolving these closely related compounds.

Analytical methods for dienogest must address several challenges, including the need for sensitivity and specificity in both pharmaceutical formulations and biological matrices, the requirement for efficient separation of structurally similar compounds, and the importance of method robustness for quality control applications. This comprehensive review presents detailed chromatographic conditions, validation parameters, and practical protocols for the analysis of dienogest using various chromatographic techniques, providing researchers with validated methods that can be implemented in analytical laboratories.

HPLC Methods for Pharmaceutical Formulations

High-performance liquid chromatography (HPLC) represents the primary analytical technique for the determination of dienogest in pharmaceutical formulations and for related substances testing. Two principal approaches have been developed: isocratic methods for routine analysis and gradient methods for comprehensive impurity profiling.

Isocratic HPLC Method for Assay and Related Substances

The isocratic HPLC method provides efficient separation of dienogest from its potential impurities and excipients in pharmaceutical formulations. This method offers the advantages of simplicity and reproducibility, making it particularly suitable for quality control laboratories where robustness is paramount [1].

Table 1: Isocratic HPLC Conditions for Dienogest Analysis in Pharmaceutical Formulations

Parameter Specification Notes
Column ACE C8 column 250 × 4.6 mm, 5 μm particle size
Mobile Phase Acetonitrile-0.03 M NH₄NO₃ (pH 5.4) (70:30, v/v) pH adjusted with nitric acid or ammonia solution
Flow Rate 2.0 mL/min Back pressure typically 150-200 bar
Detection Wavelength 280 nm Dienogest shows sufficient UV absorption
Injection Volume 20 μL Adjusted based on sensitivity requirements
Column Temperature Ambient (25°C) or controlled at 30°C
Internal Standard Cyproterone acetate Optional for improved precision
Linearity Range 3.0-45.0 μg/mL for dienogest R² typically >0.999
Run Time 10-15 minutes Dienogest retention time ~6-8 minutes

The sample preparation for this method involves extracting the active pharmaceutical ingredient from the dosage form. For sugar-coated tablets, carefully remove the coating and crush the core into a fine powder. Transfer an accurately weighed portion equivalent to approximately 10 mg of dienogest to a volumetric flask. Add approximately 70 mL of a methanol-water mixture (3:1, v/v) and sonicate for 15-20 minutes with occasional shaking. Dilute to volume with the same solvent mixture and mix well. Filter through a 0.45 μm membrane filter before injection, discarding the first few mL of the filtrate [1].

Gradient HPLC Method for Impurity Profiling

For comprehensive impurity profiling, a gradient HPLC method has been developed that effectively separates dienogest from its known impurities, particularly addressing the challenge of resolving impurity A and K which co-elute in many isocratic systems [2].

Table 2: Gradient HPLC Conditions for Dienogest Impurity Analysis

Parameter Specification Notes
Column Octadecylsilane (C18) bonded silica 150 × 4.6 mm, 2.7-5 μm particle size
Mobile Phase A Water-Acetonitrile (90:10, v/v) Adjust ratio between 95:5 and 85:15
Mobile Phase B Methanol-Acetonitrile (75:25, v/v) Adjust ratio between 70:30 and 80:20
Gradient Program Initial: 70% A, 30% B Linear gradient
Change to: 0% A, 100% B over 60 minutes Rate: ~1% A decrease per minute
Flow Rate 1.0 mL/min System pressure typically 150-180 bar
Detection Wavelength 220 nm and/or 310 nm 220 nm for impurities, 310 nm for specific degradation products
Column Temperature 40°C Range: 35-45°C
Injection Volume 50 μL Adjust based on sensitivity needs

The gradient elution profile begins with 70% mobile phase A and 30% mobile phase B, with a linear decrease of mobile phase A by approximately 1% per minute. This gradual change ensures optimal resolution of critical impurity pairs while maintaining acceptable system pressure. The method successfully resolves impurity A, impurity K, and Seco-dienogest, which were not adequately separated in previous methods [2].

G Start Start HPLC Analysis Prepare Prepare Mobile Phases Start->Prepare Gradient Set Gradient Program: Initial: 70% A, 30% B Final: 0% A, 100% B Prepare->Gradient Condition Condition System Gradient->Condition Inject Inject Sample Condition->Inject Separate Gradient Elution (60 min runtime) Inject->Separate Detect UV Detection 220 nm / 310 nm Separate->Detect End End Analysis Detect->End

LC-MS/MS Method for Bioanalytical Applications

For the quantification of dienogest in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity. The following method has been validated for the determination of dienogest in human plasma and applied to pharmacokinetic studies [3].

Chromatographic Conditions for LC-MS/MS

The LC-MS/MS method employs a Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) maintained at ambient temperature. The isocratic mobile phase consists of acetonitrile-5 mM ammonium acetate (70:30, v/v) delivered at a flow rate of 0.60 mL/min. The total run time is only 3.0 minutes, making it suitable for high-throughput analysis. Mass spectrometric detection is performed using positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM). The specific transitions monitored are m/z 312.30 → 135.30 for dienogest and m/z 319.00 → 251.30 for the internal standard (levonorgestrel d6) [3].

Sample Preparation Protocol
  • Thaw and Mix: Thaw frozen plasma samples at room temperature and mix thoroughly.
  • Aliquot: Transfer 500 µL of plasma to a clean glass tube.
  • Add IS: Add 50 µL of the internal standard working solution (levonorgestrel d6 in methanol).
  • Extract: Add 3 mL of methyl tert-butyl ether (MTBE) and vortex mix for 10 minutes.
  • Centrifuge: Centrifuge at 4000 rpm for 5 minutes to separate phases.
  • Transfer: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute: Reconstitute the residue with 200 µL of mobile phase and vortex mix for 30 seconds.
  • Inject: Transfer to autosampler vials and inject 5-10 µL into the LC-MS/MS system.

The method demonstrates excellent sensitivity with a linear range of 1.003-200.896 ng/mL, covering the expected pharmacokinetic concentration range after administration of a 2.0 mg dienogest tablet. The extraction efficiency exceeds 85% with precision and accuracy within acceptable limits for bioanalytical method validation [3].

Method Validation and Analytical Parameters

All chromatographic methods for pharmaceutical analysis must undergo comprehensive validation to ensure reliability, accuracy, and reproducibility. The following section summarizes key validation parameters for the described dienogest methods.

Validation of HPLC Methods

The HPLC methods for dienogest analysis have been validated according to International Conference on Harmonisation (ICH) guidelines, addressing parameters such as specificity, linearity, accuracy, precision, and robustness [1] [4].

Table 3: Validation Parameters for Dienogest HPLC Methods

Validation Parameter Results Experimental Protocol
Specificity No interference from excipients or impurities Analyze placebo preparation and compare chromatograms

| Linearity | R² > 0.999 for 3.0-45.0 μg/mL (HPLC) R² > 0.998 for 1.003-200.896 ng/mL (LC-MS/MS) | Prepare and analyze minimum of 6 concentration levels | | Accuracy | 98.5-101.2% recovery (HPLC) Within ±4.0% of nominal values (LC-MS/MS) | Spike placebo with known amounts of dienogest | | Precision | Intra-day RSD < 1.5% Inter-day RSD < 2.5% | Analyze six replicate preparations on same day and different days | | Robustness | Insignificant effect of small changes in pH, mobile phase composition, and flow rate | Deliberately vary method parameters and monitor system suitability | | Solution Stability | Stable for at least 48 hours at room temperature and 7 days refrigerated | Analyze samples stored under different conditions over time | | LOD/LOQ | LOD: 0.1 μg/mL (HPLC) LOQ: 0.3 μg/mL (HPLC) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |

System Suitability Testing

System suitability tests are essential to verify that the chromatographic system is adequate for the intended analysis. For dienogest methods, the following parameters should be evaluated before each analytical run:

  • Theoretical plates: Not less than 5000 for the dienogest peak
  • Tailing factor: Not more than 1.5 for the dienogest peak
  • Relative standard deviation: Not more than 2.0% for six replicate injections
  • Resolution: Not less than 2.0 between dienogest and the closest eluting impurity

These criteria ensure that the method performs consistently and generates reliable data throughout the analysis.

G Start Start Method Validation Specificity Specificity Testing (No interference) Start->Specificity Linearity Linearity Assessment (R² > 0.999) Specificity->Linearity Accuracy Accuracy Evaluation (98.5-101.2% recovery) Linearity->Accuracy Precision Precision Testing (Intra-day RSD < 1.5%) Accuracy->Precision Robustness Robustness Testing (Deliberate parameter variations) Precision->Robustness Report Generate Validation Report Robustness->Report End Validation Complete Report->End

Practical Implementation Considerations

Successful implementation of dienogest chromatographic methods requires attention to several practical aspects that can significantly impact method performance and data quality.

Method Selection Guidelines

The choice of analytical method depends on the specific application and data requirements:

  • Pharmaceutical quality control: For routine analysis of dienogest in tablet formulations, the isocratic HPLC method provides the best combination of speed, simplicity, and reliability [1].
  • Impurity profiling: When comprehensive characterization of impurities is required, particularly for stability studies or method development, the gradient HPLC method is recommended as it effectively resolves critical impurity pairs [2].
  • Bioanalytical applications: For pharmacokinetic studies or analysis of biological samples, the LC-MS/MS method offers the necessary sensitivity and selectivity [3].
  • Stability-indicating methods: For forced degradation studies, the gradient method should be employed as it can separate dienogest from its degradation products [4].
Troubleshooting Common Issues

Several common issues may arise during dienogest analysis, along with their potential solutions:

  • Peak tailing: Check column age and condition, adjust mobile phase pH (optimal pH 5.4), or add competing amine to mobile phase
  • Retention time drift: Ensure mobile phase is properly prepared and degassed, maintain consistent column temperature
  • Poor resolution between impurities: Optimize gradient profile, adjust mobile phase composition, or use a column with different selectivity
  • High backpressure: Filter mobile phases and samples through 0.45 μm membrane, check for column blockage
  • Low recovery in extraction: Ensure adequate mixing during liquid-liquid extraction, check pH of extraction solvent
Regulatory Considerations

When implementing these methods for regulatory submissions, consider the following:

  • Method verification: When transferring methods between laboratories, perform limited validation to demonstrate equivalent performance
  • System suitability: Establish and document system suitability criteria before analysis
  • Data integrity: Ensure chromatographic data systems comply with 21 CFR Part 11 or equivalent requirements
  • Change control: Document any modifications to the published methods and validate their impact on method performance

Conclusion

The chromatographic methods presented in this application note provide comprehensive analytical solutions for the determination of dienogest in various matrices. The isocratic HPLC method offers a robust approach for routine quality control of pharmaceutical formulations, while the gradient HPLC method addresses the critical challenge of separating dienogest from its impurities, particularly the resolution of impurity A and K. For bioanalytical applications, the LC-MS/MS method delivers the required sensitivity and specificity for pharmacokinetic studies with a rapid analysis time of only 3.0 minutes.

These methods have been comprehensively validated according to regulatory guidelines and demonstrate excellent performance characteristics including specificity, linearity, accuracy, and precision. The detailed protocols provided enable straightforward implementation in analytical laboratories, supporting the ongoing development and quality control of dienogest-containing pharmaceutical products.

References

Dienogest-d5 analytical method transfer protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Purpose

Dienogest-d5 is a stable isotope-labeled analog of Dienogest (DNG), primarily used as an internal standard to ensure accuracy and precision in the quantitative analysis of DNG in biological matrices [1] [2]. A robust analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and checking patient compliance in clinical trials [3].

This protocol outlines the procedure for transferring a validated LC-MS/MS method for this compound from a transferring laboratory (Laboratory A) to a receiving laboratory (Laboratory B). The objective is to demonstrate that Laboratory B can perform the analysis successfully and generate reliable data that meet pre-defined acceptance criteria.

The workflow below illustrates the key stages of the analytical method transfer process:

Start Start Method Transfer Plan Develop Transfer Plan Start->Plan Train Analyst Training & Documentation Plan->Train Exe Execute Experiments Train->Exe Eval Data Evaluation Exe->Eval Decision Do results meet acceptance criteria? Eval->Decision Report Final Report & Closure End Transfer Complete Report->End Decision->Train No Decision->Report Yes

Experimental Design and Acceptance Criteria

The core of the method transfer involves Laboratory B performing a set of experiments to demonstrate proficiency. The key parameters and their acceptance criteria are summarized in the table below.

Table 1: Analytical Method Transfer Acceptance Criteria

Performance Parameter Experimental Procedure Acceptance Criteria for Laboratory B

| Accuracy & Precision | Analysis of QC samples (LOW, MID, HIGH) in six replicates over three runs. | Accuracy: 85-115% Precision (CV): ≤15% | | Calibration Curve | A minimum of six non-zero calibration standards analyzed in duplicate. | Linearity: R² ≥ 0.99 Accuracy of Standards: 85-115% | | System Suitability | Injection of system suitability sample prior to analysis. | Precision (CV): ≤5% for IS response Retention Time: ±0.1 min of expected value |

Materials and Methodology

This section details the specific reagents, equipment, and procedures for the analysis.

Materials and Reagents
  • Analyte: this compound (as the internal standard, IS) [1] [2].
  • Unlabeled Analytes: Dienogest (DNG) for calibration and quality control [3].
  • Chemical Standards: Ethinylestradiol-d7, and other isotopic standards relevant to the specific panel being analyzed [3].
  • Solvents: LC-MS grade methanol, water, and dichloromethane (Sigma-Aldridch, Honeywell) [3].
  • Matrix: Charcoal-stripped human serum for preparing calibration standards (Golden West Biologicals) [3].
  • Equipment: Supported Liquid Extraction (SLE) plates (Biotage) [3].
Instrumentation and Conditions

The method transfer uses an LC-MS/MS system. The key parameters are summarized below.

Table 2: LC-MS/MS Instrumental Conditions [3]

| Parameter | Setting | | :--- | :--- | | LC System | Shimadzu Nexera LC-30AD | | MS System | Shimadzu LCMS-8050 Tandem Triple Quadrupole | | Ionization | Heated Electrospray Ionization (H-ESI) | | Analytical Column | Raptor Biphenyl (50 x 2.1 mm, 2.7 μm) | | Guard Column | Biphenyl (5 x 2.1 mm) | | Mobile Phase A | 0.15 mM Ammonium Fluoride in Water | | Mobile Phase B | Methanol | | Flow Rate | 0.5 mL/min | | Injection Volume | 15 μL | | Gradient Program | Time (min) | %B | | 0.00 | 60 | | 0.50-3.50 | 65 | | 3.50-4.25 | 65 | | 4.25-7.25 | 95 | | 7.25-8.05 | 100 | | 8.05-9.55 | 60 | | MS Detection | Multiple Reaction Monitoring (MRM) | | Ionization Mode for this compound | Positive |

Detailed Experimental Protocol

The following workflow outlines the complete sample preparation and analysis procedure:

Sample 200 µL Serum Sample AddIS Add Isotopic Internal Standards Sample->AddIS SLE SLE+ Extraction (400 µL plate) AddIS->SLE Elute Elute with Dichloromethane SLE->Elute Dry Dry under Forced Air Elute->Dry Recon Reconstitute in 50 µL 25% Methanol Dry->Recon Inject LC-MS/MS Analysis Recon->Inject

1. Sample Preparation

  • Pipette 200 μL of serum (calibrator, QC, or study sample) into a well of a 400 μL SLE+ plate.
  • Add 100 μL of a methanol/water solution containing the isotopic internal standards, including this compound [3].
  • Allow the sample to absorb into the SLE bed for approximately 10 minutes.
  • Elute the steroids by adding 3 x 600 μL of dichloromethane into a collection plate containing 100 μL of 2-propanol.
  • Evaporate the eluent to dryness using a forced air dryer (e.g., nitrogen).
  • Reconstitute the dried extract in 50 μL of a 25:75 (v:v) methanol:water mixture.

2. LC-MS/MS Analysis

  • Inject 15 μL of the reconstituted sample onto the LC-MS/MS system.
  • Perform chromatographic separation using the gradient conditions specified in Table 2.
  • Detect Dienogest and this compound using MRM in positive ion mode. The specific MRM transitions must be established during method development and confirmed during transfer [3].

Troubleshooting and Technical Notes

  • Signal Suppression/Enhancement: Consistent use of the stable isotope-labeled internal standard (this compound) is critical to correct for any matrix effects or variability in sample extraction [3].
  • Chromatographic Performance: If peak shape deteriorates or retention times shift, check the condition of the analytical and guard columns. Ensure the mobile phases are fresh and the gradient is being delivered accurately.
  • Sensitivity Issues: A significant drop in sensitivity could indicate a need for MS source cleaning or optimization of MRM parameters (e.g., collision energy).
  • Specificity: The method must demonstrate that this compound and unlabeled Dienogest are chromatographically resolved from any potential interfering substances present in the serum matrix.

References

Dienogest-d5 ionization suppression troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Ionization Suppression

Ion suppression is a matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS) where co-eluting substances interfere with the ionization of your target analyte, leading to reduced signal intensity, poor precision, and inaccurate results [1]. It occurs in the ion source before mass analysis, affecting even highly selective MS/MS methods [1].

The core mechanism involves competition for charge and space during the ionization process, particularly in Electrospray Ionization (ESI). In the crowded environment of an ion source, matrix components can out-compete your analyte for the available charge or alter droplet formation, suppressing the analyte's signal [1]. While Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible, it is not immune to these effects [1].

How to Detect Ion Suppression

Before troubleshooting, you must confirm and locate ion suppression in your chromatographic run. Here are two common experimental protocols:

Method Description Key Outcome
Post-Extraction Addition [1] Compare the MS response of the analyte spiked into a blank, processed sample matrix to its response in a pure solvent. A lower signal in the matrix indicates ion suppression. Quantifies the suppression's extent.
Post-Column Infusion [1] Continuously infuse the analyte into the MS while injecting a blank, processed sample extract onto the LC column. A drop in the baseline signal pinpoints the retention time window where ion suppression occurs.

The following workflow diagram outlines the steps for the post-column infusion method, a highly informative diagnostic technique:

ISD_Workflow Start Start Diagnostic Prep Prepare Blank Matrix (without analyte) Start->Prep Infuse Continuously Infuse Dienogest-d5 Standard Prep->Infuse Inject Inject Blank Matrix onto LC Column Infuse->Inject Monitor Monitor MS Signal in Real-Time Inject->Monitor Analyze Analyze Chromatogram Monitor->Analyze Result Identify Suppression Time Windows Analyze->Result

Troubleshooting & Mitigation Strategies

Once detected, you can use the following strategies to reduce or correct for ion suppression. A combination of approaches is often most effective.

Strategy Action Rationale & Consideration
Sample Preparation Implement more rigorous cleanup (e.g., Solid-Phase Extraction, liquid-liquid extraction). Removes interfering matrix components upstream. It is highly effective but adds time and cost [1] [2].
Chromatography Optimize the LC method to improve separation, shifting the analyte's retention time away from the suppression window. Resolves the analyte from matrix interferences. This is a fundamental and powerful approach [1].
Internal Standards Use a stable isotope-labeled internal standard (SIL-IS) like This compound [3]. The SIL-IS co-elutes with the analyte and experiences identical suppression, allowing for accurate correction [2].
Ionization Source Consider switching from ESI to APCI if the analyte permits. APCI is generally less prone to ion suppression, though not immune [1].

For the most rigorous correction, especially in complex analyses like non-targeted metabolomics, advanced workflows have been developed. One such method uses a special stable isotope-labeled internal standard library and algorithms to measure and mathematically correct for the ion suppression of each detected metabolite [2].

Key Takeaways for Your Research

  • Your Internal Standard is Your Friend: The fact that you are using This compound is a major advantage. As a deuterated version of the analyte, it is the ideal internal standard to correct for ionization suppression, as it will be suppressed to the same degree as Dienogest itself [2].
  • Chromatography is Key: Never underestimate the power of a good separation. Optimizing your LC method to separate your analyte from matrix interferences is one of the most effective ways to minimize ion suppression at its source [1].
  • Validate Your Methods: Routinely use techniques like the post-column infusion or post-extraction spike to assess the presence and impact of matrix effects during method development [1].

References

Dienogest-d5 peak resolution improvement

Author: Smolecule Technical Support Team. Date: February 2026

Dienogest-d5: Compound Overview

Based on the search results, here is the core information about this compound that is relevant for researchers:

Property Description
Chemical Name This compound [1] [2]
Molecular Formula C₂₀H₂₀D₅NO₂ [1] [2]
Molecular Weight 316.45 g/mol [1]
Primary Application Deuterium-labeled analog of Dienogest used as an internal standard in analytical and pharmacokinetic research [1] [2].
Analytical Uses Tracer; internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] [2].
Key Feature Improves accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Dienogest in biological samples [2].

Frequently Asked Questions

What is this compound and what is its primary role in research?

This compound is a stable, deuterium-labeled isotope of the drug Dienogest. Its principal function in the laboratory is to serve as an internal standard for quantitative bioanalysis [2]. When added to samples at a known concentration before processing, it allows scientists to account for losses and variability during sample preparation and analysis. This significantly improves the accuracy and reliability of quantifying native Dienogest using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) [1] [2].

I cannot find specific protocols for this compound. Where should I look?

Specific analytical methods for this compound are often found in the scientific literature rather than general chemical databases. I suggest you:

  • Search for "Dienogest bioanalysis," "Dienogest LC-MS," or "Dienogest pharmacokinetics" in academic databases like PubMed or Google Scholar. Research papers detailing the quantification of Dienogest in plasma, serum, or other matrices will almost certainly describe the use of this compound as an internal standard and include full methodological details.
  • Consult the official product documentation from certified chemical suppliers, which may contain or cite analytical methods.

General Guidance on HPLC Peak Resolution

While the search results lacked specific methods for this compound, one source [3] discusses a general challenge in HPLC method development and transfer: the difficulty in reproducing relative retention times across different laboratory setups. This highlights that peak resolution issues can be instrumentation-dependent.

The following diagram outlines a general troubleshooting workflow you can apply to improve peak resolution for analytical compounds like this compound.

G Start Poor Peak Resolution Column Column Check Start->Column MobilePhase Mobile Phase Optimization Start->MobilePhase Temperature Temperature Control Start->Temperature SamplePrep Sample Cleanup Start->SamplePrep C1 Use column with different selectivity (e.g., C8, phenyl) Column->C1 Possible action C2 Increase column length or use smaller particle size Column->C2 Possible action M1 Adjust pH to suppress ionization MobilePhase->M1 Possible action M2 Modify organic/ aqueous solvent ratio MobilePhase->M2 Possible action M3 Change organic modifier (ACN vs. MeOH) MobilePhase->M3 Possible action T1 Increase column temperature (improves efficiency) Temperature->T1 Possible action S1 Use SPE or protein precipitation to reduce matrix effects SamplePrep->S1 Possible action Evaluate Evaluate Resolution Has it improved? C1->Evaluate C2->Evaluate M1->Evaluate Next step M2->Evaluate M3->Evaluate T1->Evaluate S1->Evaluate Evaluate->Start No Success Adequate Resolution Achieved Evaluate->Success Yes

The most effective approach to resolving peak issues is to systematically adjust one parameter at a time, starting with the mobile phase composition and pH, which often have the greatest impact.

References

Understanding and Assessing Matrix Effects

Author: Smolecule Technical Support Team. Date: February 2026

Matrix effects (ME) occur when co-eluting substances from the sample alter the ionization efficiency of your analyte, leading to ion suppression or enhancement. The following table summarizes the key parameters you need to evaluate, based on general guidelines [1].

Parameter Definition & Impact Assessment Method
Absolute Matrix Effect Direct ion suppression/enhancement on the analyte. Impacts sensitivity. Compare analyte response in post-extracted matrix vs. neat solution [1].
IS-Normalized Matrix Effect How effectively the internal standard compensates for variability. Critical for precision. Calculate the Matrix Factor (MF) using IS-normalized analyte responses across different matrix lots [1].
Recovery (RE) Efficiency of the sample preparation/extraction process. Impacts overall signal. Compare analyte response from pre-extraction vs. post-extraction spiked samples [1].
Process Efficiency (PE) Combined effect of recovery and matrix effect on the final measured signal. Compare analyte response from pre-extraction spiked samples vs. neat solutions [1].

A systematic approach to evaluation is key. The workflow below outlines the experiment for simultaneously assessing these parameters using pre- and post-extraction spiking methods.

Start Start Assessment MatrixLots Select Multiple Matrix Lots (e.g., 6 lots of plasma) Start->MatrixLots PrepSets Prepare Sample Sets MatrixLots->PrepSets Set1 Set 1 (Neat Solution): Analyte + IS in mobile phase PrepSets->Set1 Set2 Set 2 (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte + IS PrepSets->Set2 Set3 Set 3 (Pre-Extraction Spike): Blank matrix spiked with Analyte + IS, then extracted PrepSets->Set3 LCMS LC-MS/MS Analysis Set1->LCMS Set2->LCMS Set3->LCMS Calc Calculate Parameters LCMS->Calc ME Matrix Effect (ME) from Set2 vs Set1 Calc->ME RE Recovery (RE) from Set3 vs Set2 Calc->RE PE Process Efficiency (PE) from Set3 vs Set1 Calc->PE

Strategies for Minimizing Matrix Effects

If your assessment reveals significant matrix effects (>15% CV), here are practical strategies to mitigate them:

  • Optimize Sample Cleanup: Use a more selective extraction technique. Supported Liquid Extraction (SLE) has been successfully used in a validated multi-analyte progestin panel that included dienogest, showing excellent recovery and minimal matrix effects [2].
  • Improve Chromatographic Separation: Extend the run time or optimize the mobile phase gradient to separate your analyte from early-eluting salts and phospholipids, which are major contributors to ion suppression. The method for dienogest uses a biphenyl column and a specific 10-minute gradient to achieve this separation [2].
  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Dienogest-d5 is the most effective tool. It co-elutes with the analyte and experiences nearly identical matrix effects, allowing for perfect compensation during quantification [3].
  • Dilute the Sample: A post-extraction dilution with mobile phase or water can reduce the concentration of interfering matrix components, provided your method's sensitivity can accommodate it.

Example Protocol: LC-MS/MS Analysis of Dienogest

This protocol is adapted from a validated method for simultaneous analysis of progestins, including dienogest [2].

  • Sample Preparation (SLE Extraction): Pipette 200 µL of serum or plasma into a well. Add 100 µL of methanol:water (10:90, v:v) containing your internal standard (this compound). Load onto an SLE+ plate. Elute with 3 x 600 µL of dichloromethane into a plate containing 100 µL of 2-propanol. Evaporate to dryness and reconstitute in 50 µL of 25% methanol in water.
  • LC Conditions:
    • Column: Raptor Biphenyl, 50 x 2.1 mm, 2.7 µm.
    • Mobile Phase: (A) 0.15 mM Ammonium Fluoride in water; (B) Methanol.
    • Gradient: Start at 60% B, ramp to 65% B (0.5-3.5 min), then to 95% B (4.25-7.25 min), hold at 100% B (7.35-8.05 min), then re-equilibrate at 60% B.
    • Flow Rate: 0.5 mL/min.
    • Injection Volume: 15 µL.
  • MS Conditions:
    • Ionization: Heated Electrospray Ionization (HESI), Positive Mode.
    • Detection: Multiple Reaction Monitoring (MRM).
  • Quantitative Performance (from validation data) [2]:
    • LLOQ: 0.009 ng/mL
    • Linear Range: 0.009 - 10 ng/mL
    • Extraction Efficiency: ~92%
    • Matrix Effects: Well-compensated by the internal standard.

Frequently Asked Questions (FAQs)

  • What is the most critical factor for accurate this compound quantification? Using a stable isotope-labeled internal standard like This compound is the most critical step. It corrects for losses during sample preparation and, most importantly, compensates for matrix effects during ionization [3].

  • How many different matrix lots should I test? Regulatory guidelines recommend testing at least 6 different lots of matrix to adequately assess biological variation and relative matrix effects. For rare matrices, fewer lots may be acceptable [1].

  • My recovery is low. What should I check? First, review your extraction procedure. For SLE, ensure the elution solvent is strong enough and in sufficient volume. Also, check for incomplete reconstitution or adsorption to tube walls. Using a SIL-IS corrects for recovery issues in the final calculation.

References

Dienogest-d5 carryover reduction techniques

Author: Smolecule Technical Support Team. Date: February 2026

What is Dienogest-d5?

The search results confirm that This compound is a deuterium-labeled analog of Dienogest. Its primary application in research is to serve as a stable isotope-labeled internal standard. This is crucial for quantitative analysis using techniques like GC-MS or LC-MS, as it helps correct for variations in sample preparation and instrument response [1].

A General Guide to LC-MS Carryover Reduction

Since specific methods for this compound are not available, the following table outlines universal strategies for mitigating carryover in LC-MS systems. You can adapt these principles to develop your own laboratory protocols.

Troubleshooting Area Common Causes Potential Solutions & Techniques

| Autosampler | Incomplete flushing of syringe or needle; Adsorption to internal surfaces. | - Increase wash solvent strength and volume (e.g., use a stronger organic solvent).

  • Implement a multi-solvent wash protocol (e.g., high organic wash followed by a weak organic wash).
  • Use a needle wash function with an appropriate solvent. | | Liquid Chromatography | Compound trapping or interaction with the LC column or tubing. | - Optimize the gradient method to include a longer, stronger flush at the end of the cycle.
  • Use a guard column to trap contaminants.
  • Consider using a dedicated column for high-concentration samples. | | Sample & Solvent | Poor solubility of the analyte in the injection solvent. | - Ensure the sample is dissolved in a solvent that is weaker than the mobile phase at the start of the gradient.
  • Add small amounts of additives (e.g., formic acid, ammonium hydroxide) to improve solubility and peak shape. |

The workflow below illustrates how these strategies can be combined into a systematic troubleshooting process.

Start Observed Carryover Step1 Inspect & Clean Autosampler Start->Step1 Step2 Optimize Wash Protocol Step1->Step2 Step3 Flush LC System & Column Step2->Step3 Step4 Verify Sample Solubility Step3->Step4 Resolved Carryover Resolved Step4->Resolved NotResolved Carryover Persists Step4->NotResolved Step5 Re-evaluate Method Step5->Step1 Iterate NotResolved->Step5

Suggestions for Further Investigation

To build the specific technical guides you need, I suggest the following steps:

  • Consult Instrument Manufacturers: The most precise guidance often comes from the manufacturers of your LC-MS or GC-MS equipment (e.g., Agilent, Waters, Sciex, Thermo Fisher). Their application scientists can provide method templates and technical notes.
  • Search Method Repositories: Look in analytical chemistry forums, university method-sharing platforms, or the documentation for your specific instrument.
  • Adapt from Parent Compound: Since this compound behaves similarly to Dienogest, you can use general methods for Dienogest as a starting point for development [2]. Key parameters to focus on include the column type (often a C18), mobile phase (commonly water/acetonitrile with a modifier like formic acid or ammonium acetate), and a strong wash solvent.

References

Key Analytical Parameters for Dienogest and Analogs

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes core parameters from two independent LC-MS/MS methods for quantifying Dienogest (DNG) and other synthetic progestins. This data serves as a crucial benchmark for your own method development and troubleshooting.

Parameter Method 1: UHPLC-MS/MS (Triple Quadrupole) [1] Method 2: HRLC-MS (Orbitrap) [2]
Calibration Range 0.009 to 10 ng/mL Not explicitly stated for DNG; method LLOQs provided
LLOQ for Dienogest (DNG) 0.009 ng/mL 2.4 - 78.1 pg/mL (range for panel of 11 progestins)
LLOQ for Gestodene (GSD) 0.019 ng/mL Included in panel, specific value not stated
Internal Standard for DNG DRSP-C3 (Synthetic isotopic standard) Not specified
Chromatography Column Raptor Biphenyl, 50 x 2.1 mm, 2.7 µm Not specified
Retention Time Provided in Supplemental Data [1] Not specified
Run Time 9.55 minutes/sample 12 minutes/sample

Detailed Experimental Methodology

Here is the detailed workflow from the validated method, which you can use to verify your own protocols.

G LC-MS/MS Experimental Workflow for Dienogest Quantification A Sample Preparation (200 µL serum) B Add Isotopic Standards Mix (EE-d7, NGMN-d6, NET-d6, GSD-d6, LNG-d6, ENG-d7, NES-C3, MPA-d6, DRSP-C3, E2-d5, P4-C3) A->B C Solid-supported Liquid Extraction (SLE+) B->C D Elute with 3x600 µL DCM into 2-Propanol C->D E Evaporate to Dryness (Forced Air) D->E F Reconstitute in 50 µL 25% Methanol:Water E->F G LC-MS/MS Analysis Column: Raptor Biphenyl Mobile Phase: A) 0.15 mM Ammonium Fluoride, B) Methanol Flow Rate: 0.5 mL/min F->G H Detection Positive Ion Mode: P4, DNG, LNG, NET, GSD, NGMN, ENG, NES, DRSP, MPA Negative Ion Mode: E2, EE G->H

Key Technical Notes:

  • Sample Preparation: The method uses 200 µL of human serum. The use of a specific internal standard for DNG (DRSP-C3) is critical for correcting for analyte loss during preparation and matrix effects [1].
  • Extraction: The Solid-supported Liquid Extraction (SLE+) technique is employed for clean-up, which can improve reproducibility and recovery compared to traditional liquid-liquid extraction [1].
  • Chromatography: The method uses a biphenyl column with a gradient elution. The starting concentration of methanol (B) is 60%, increasing to 65% over 3 minutes, then to 95% by 7.25 minutes, and finally a wash at 100% B [1]. Proper column conditioning and mobile phase pH control are vital for peak shape and linearity.
  • Detection: The triple quadrupole mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode, which offers high specificity and sensitivity [1].

Troubleshooting Linearity Issues

When facing calibration curve linearity problems, consider the following common pitfalls and solutions:

  • Verify Stock Solutions and Serial Dilution: Ensure the accuracy of your primary stock solution concentration. Use glass volumetric flasks for all dilutions, as plastics can adsorb hydrophobic steroid molecules. Perform fresh serial dilutions for each calibration curve.
  • Check Instrument Performance and Carryover: A contaminated system can cause non-linearity. Include a blank sample (e.g., charcoal-stripped serum processed like others) after your highest calibration standard to check for carryover. Intense peaks in the blank suggest a need for more aggressive washing of the autosampler needle and injection port.
  • Assess Extraction Efficiency and Matrix Effects: Low or variable recovery of the analyte from the sample matrix will ruin linearity. The referenced method reports an extraction efficiency of 98.9% for LNG, demonstrating excellent recovery [1]. Using a suitable isotopic internal standard is the most effective way to correct for these issues.
  • Review MS Detector Saturation: If your highest calibration points are flattening out, the detector may be saturated. The validated method has an Upper Limit of Quantification of 10 ng/mL [1]. If your expected concentrations are higher, you may need to dilute samples or reduce the injection volume.

References

Dienogest-d5 precision and accuracy optimization

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Method Optimization

For researchers developing a bioanalytical method, the process typically involves several key stages. The diagram below outlines a logical workflow for this development and optimization.

cluster_1 Initial Parameter Setup cluster_2 Precision & Accuracy Optimization cluster_3 Troubleshooting Common Issues start Start: LC-MS/MS Method Development for Dienogest-d5 A1 Chromatography (Column, Mobile Phase, Gradient) start->A1 A2 Mass Spectrometry (MS Parameters, MRM Transitions) start->A2 A3 Sample Preparation (Extraction & Reconstitution) start->A3 B1 Assay Precision & Accuracy A1->B1 A2->B1 A3->B1 B2 Extraction Recovery & Matrix Effects B1->B2 B3 Solution Stability B2->B3 C1 Low Sensitivity/ High Background B3->C1 C2 Poor Chromatography/ Peak Shape B3->C2 C3 Inconsistent Internal Standard Response B3->C3 end Method Validation & Application C1->end C2->end C3->end

Here are the key parameters to focus on during optimization, based on standard bioanalytical practices.

Parameter Common Issues Suggested Optimization Steps
Sample Preparation Low recovery, inconsistent results, high background noise. Test different protein precipitation solvents (e.g., methanol, acetonitrile). Evaluate solid-phase extraction (SPE) cartridges and liquid-liquid extraction (LLE) solvents. Optimize evaporation and reconstitution conditions.
Liquid Chromatography (LC) Poor peak shape, co-elution, long run times. Test different column chemistries (C18, C8, phenyl). Adjust mobile phase pH and buffer concentration. Optimize gradient slope and flow rate. Ensure column temperature is stable.
Mass Spectrometry (MS) Low signal intensity, signal instability, high background. Fine-tune collision energy (CE) and declustering potential (DP) for this compound. Optimize ion source parameters (temperature, gas flows). Confirm MRM transition specificity and avoid cross-talk.

Frequently Asked Questions (FAQs)

Here are some common challenges and their potential solutions, aligned with the troubleshooting stages in the workflow.

Question Potential Causes & Solutions

| How to resolve low sensitivity or a high background? | Cause: Ion suppression from the sample matrix. Solution: Improve sample cleanup to remove impurities. Optimize the chromatographic method to separate the analyte from the suppression zone. Adjust MS source parameters to enhance ionization efficiency. | | What can be done about poor peak shape or tailing? | Cause: Secondary interactions with the stationary phase. Solution: Modify the mobile phase (e.g., add a competing base like ammonium hydroxide for basic analytes). Ensure the column is in good condition and appropriate for the analyte. Adjust the mobile phase pH to suppress analyte ionization. | | Why is the response of my this compound internal standard inconsistent? | Cause: Improper handling leading to degradation or evaporation. Solution: Prepare a fresh stock solution. Ensure the internal standard is added at the very beginning of the sample preparation process to correct for any losses. Check for any potential deuterium-hydrogen (D/H) exchange under your analytical conditions. |

Key Experimental Considerations

When developing your protocol, pay close attention to these specific aspects:

  • Specificity: Ensure the MRM transition for this compound is specific and does not interfere with the analyte (Dienogest) or any endogenous matrix components [1].
  • Stability: Conduct solution stability experiments for this compound in the autosampler, during freeze-thaw cycles, and for short-term bench-top storage. The stability of deuterated compounds can sometimes differ from their non-deuterated analogs.
  • Weighing and Stock Solutions: this compound, as a pure analytical standard, is typically a fine white powder. Use an analytical microbalance in a low-humidity environment for accurate weighing. Document the specific solvent (e.g., methanol, acetonitrile) used for the primary stock solution, as this can impact long-term stability.

References

Analytical Methods for Dienogest Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes two key analytical methods for dienogest, which can be directly adapted for Dienogest-d5.

Method Type Key Instrument Parameters Quantification Range Sample Matrix Key Applications & Findings

| Online SPE-LC-MS/MS [1] | - Technique: Online Solid-Phase Extraction LC-MS/MS

  • Detection: Tandem Mass Spectrometry (MRM mode)
  • Internal Standard: Stable isotope-labeled progestins | 5 - 100 ng/mL [1] | Human plasma [1] | Therapeutic Drug Monitoring (TDM); detecting drug interactions with antiepileptic drugs [1] | | HPLC-UV & Spectrophotometry [2] | - Technique: HPLC with UV detection
  • Column: ACE C8 column
  • Mobile Phase: Acetonitrile - 0.03 M NH₄NO₃ (pH 5.4; 70:30, v/v)
  • Flow Rate: 2 mL/min
  • Wavelength: 280 nm | 3.0 - 45.0 µg/mL [2] | Pharmaceutical tablets [2] | Quality control for simultaneous determination of dienogest and estradiol valerate in formulations [2] |

Experimental Protocols

Here are the detailed methodologies from the search results that you can use as a starting point for your own protocols.

Protocol 1: LC-MS/MS Method for Plasma Analysis [1]

This method is highly suitable for bioanalytical applications.

  • Sample Preparation: Use human plasma samples.
  • Online Solid-Phase Extraction (SPE): The method utilizes an online SPE system for automated sample clean-up and concentration, which enhances throughput and reduces manual errors.
  • LC Conditions:
    • Separation: Achieved using a gradient elution on a suitable HPLC column.
    • The specific column and gradient details can be optimized based on your instrument, building on the core principle of online SPE-LC coupling.
  • MS Detection:
    • Ionization: Electrospray Ionization (ESI).
    • Mode: Selected Reaction Monitoring (SRM) for high specificity and sensitivity.
    • Quantification: Relies on stable isotope-labeled internal standards (e.g., this compound) for precise quantification, correcting for matrix effects and recovery variations.
Protocol 2: HPLC-UV Method for Pharmaceutical Formulations [2]

This method is optimized for analyzing raw materials or solid dosage forms.

  • Standard and Sample Preparation: Prepare standard solutions and extract powdered tablets in a methanol-water mixture (3:1, v/v).
  • Chromatography:
    • Column: ACE C8 column.
    • Mobile Phase: Acetonitrile and 0.03 M Ammonium Nitrate buffer, pH 5.4 (70:30, v/v).
    • Flow Rate: 2.0 mL/min.
    • Detection: UV at 280 nm.
    • Internal Standard: Cyproterone acetate can be used.
  • Chemometric Analysis (Alternative): The study also validated principal component regression (PCR) and partial least-squares (PLS) models for spectrophotometric analysis of the drug mixture without prior separation, which can be a rapid alternative for certain quality control checks [2].

Troubleshooting Guide & FAQs

Frequently Asked Questions

  • Q: What is the most critical parameter to optimize in an LC-MS/MS method for dienogest?

    • A: For sensitivity and specificity in complex matrices like plasma, the MS parameters in SRM mode are paramount. This includes optimizing the precursor/product ion pairs, collision energy, and cone voltage for both dienogest and your internal standard, this compound [1].
  • Q: Can I use the same HPLC method for both plasma and tablet analysis?

    • A: The core chromatographic principles are similar, but sample preparation is vastly different. Plasma requires extensive clean-up (e.g., protein precipitation, SPE) to remove interfering components, while tablet analysis typically involves simple dissolution and filtration [1] [2].
  • Q: Why is a stable isotope-labeled internal standard like this compound recommended?

    • A: It corrects for variability during sample preparation, ionization suppression/enhancement in the mass spectrometer, and instrumental drift. Since its chemical behavior is nearly identical to the analyte but mass is different, it is the gold standard for achieving high accuracy and precision in bioanalysis [1].

Common Issues and Solutions

Problem Potential Causes Suggested Solutions

| Low Sensitivity | - Suboptimal SRM transition

  • Ion suppression
  • Inefficient extraction | - Re-optimize MS/MS parameters for this compound.
  • Improve sample clean-up (e.g., optimize SPE protocol).
  • Check and adjust extraction recovery. | | Poor Chromatographic Peak Shape | - Incorrect mobile phase pH/buffer
  • Column degradation or mismatch | - Adjust pH of mobile phase buffer (e.g., around 5.4 as in [2]).
  • Test different column chemistries (e.g., C8, C18). | | High Background Noise | - Matrix interference
  • Contaminated instrument | - Enhance chromatographic separation or sample clean-up.
  • Perform thorough instrument cleaning and maintenance. |

Method Optimization Workflow

The following diagram illustrates the logical workflow for developing and optimizing an analytical method for this compound, based on the principles in the cited literature.

start Start Method Development sample Define Sample Matrix start->sample tech Select Analytical Technique sample->tech lcms LC-MS/MS for Plasma/Biological Samples tech->lcms hplc HPLC-UV for Pharmaceuticals tech->hplc sample_prep Develop Sample Preparation Protocol lcms->sample_prep hplc->sample_prep optimize Optimize Instrument Parameters sample_prep->optimize validate Validate Method optimize->validate

References

Dienogest-d5 vs Dienogest chromatographic behavior

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Determining Dienogest

Feature Expanded Multi-Analyte Panel Method [1] Specific Dienogest Method [2]
Analytical Goal Simultaneous analysis of 10+ contraceptive steroids Specific determination of Dienogest
Sample Volume 200 µL serum Information missing
Extraction Method Solid-supported liquid extraction (SLE+) Liquid-liquid extraction (LLE)

| Chromatography | Column: Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) Gradient: 60-100% B over 9.55 min | Column: Zorbax XDB-Phenyl (75 x 4.6 mm, 3.5 µm) Conditions: Isocratic | | Mobile Phase | A: 0.15 mM Ammonium Fluoride in water B: Methanol | Acetonitrile / 5mM Ammonium Acetate (70:30, v/v) | | Flow Rate | 0.5 mL/min | 0.6 mL/min | | Run Time | 9.55 minutes | 3.0 minutes | | Mass Transitions (MRM) | Dienogest: 312.30 → 135.30 (Positive mode) [1] Dienogest-d5: Information missing from results | Dienogest: 312.30 → 135.30 (Positive mode) Internal Standard: Levonorgestrel-d6 | | Linear Range | 0.009 - 10 ng/mL (for most analytes) | 1.003 - 200.896 ng/mL | | Lower Limit of Quantification (LLOQ) | 0.009 ng/mL [1] | 1.003 ng/mL [2] |

The Role of this compound in Chromatography

This compound is a deuterium-labeled stable isotope of Dienogest, where five hydrogen atoms are replaced by deuterium [3]. Its primary and critical function is to serve as an Internal Standard (IS) in quantitative mass spectrometry.

  • Purpose: It corrects for losses during sample preparation and variations in instrument response, thereby improving the accuracy and precision of the data [3].
  • Chromatographic Behavior: As an isotopically labeled analog, this compound has chemical and chromatographic properties nearly identical to the unlabeled Dienogest. However, due to its slightly higher molecular weight, it elutes from the chromatographic column at a very slightly different time, allowing the mass spectrometer to distinguish between them easily.

Experimental Protocol for Analysis

The workflow for quantifying Dienogest using an internal standard like this compound typically follows these key steps. The diagram below outlines the general workflow based on the methodologies from the search results.

G cluster_workflow Chromatographic Analysis Workflow Start Start: Sample Collection (Human Plasma or Serum) A1 1. Add Internal Standard (Spike this compound into sample) Start->A1 Start->A1 End End: Data Analysis & Quantification A2 2. Sample Preparation (SLE+ or LLE Extraction) A1->A2 A1->A2 A3 3. Evaporation & Reconstitution (Dry extract and reconstitute in solvent) A2->A3 A2->A3 A4 4. LC-MS/MS Analysis (Chromatographic separation & MRM detection) A3->A4 A3->A4 A4->End A4->End

Key Procedural Details:

  • Sample Preparation: The two main techniques are Solid-supported Liquid Extraction (SLE+) [1], known for clean extracts, and traditional Liquid-Liquid Extraction (LLE) [2]. The internal standard is added at the very beginning.
  • Chromatographic Separation: As shown in the table, methods can use different columns (Biphenyl vs. Phenyl) and elution modes (Gradient vs. Isocratic) to achieve separation from other plasma components.
  • Mass Spectrometric Detection: Using Multiple Reaction Monitoring (MRM), the instrument specifically tracks the transition of Dienogest (312.30 → 135.30) and its internal standard, providing high specificity and sensitivity [1] [2].

Key Insights for Researchers

  • Method Selection Depends on Goal: For high-throughput bioanalysis of Dienogest alone, a fast, specific method like the one from [2] is suitable. For clinical trials checking compliance with multiple drugs, the multi-analyte panel [1] is more appropriate.
  • The Critical Role of the Internal Standard: Using a deuterated internal standard like this compound is considered a best practice in bioanalysis. It is the key to generating reliable, reproducible quantitative data by accounting for procedural variability [3].
  • Gap in Direct Comparison: While the literature confirms this compound is used as an internal standard, a published head-to-head comparison of its specific retention time shift relative to Dienogest under various chromatographic conditions was not identified in this search.

References

Dienogest-d5 comparison with other internal standards

Author: Smolecule Technical Support Team. Date: February 2026

Dienogest-d5 in a Validated LC-MS/MS Assay

The most relevant data comes from a 2023 study that developed an expanded LC-MS/MS panel for simultaneous analysis of multiple contraceptive steroids. In this method, This compound was used as the isotopic internal standard specifically for quantifying Dienogest (DNG) [1].

The table below summarizes the key performance data for Dienogest from this validated assay:

Parameter Result for Dienogest (using this compound as IS)
Calibration Range 0.009 to 10 ng/mL
Lower Limit of Quantification (LLOQ) 0.009 ng/mL
Intra-Assay Precision (%CV) 2.3% (at 1.60 ng/mL QC level)
Inter-Assay Precision (%CV) 4.4% (at 1.60 ng/mL QC level)
Accuracy 103.6% (at 1.60 ng/mL QC level)
Extraction Efficiency (Recovery) 98.9%

This data demonstrates that the method using this compound as an internal standard provides excellent sensitivity, precision, and accuracy for quantifying Dienogest in serum [1].

Detailed Experimental Protocol

The study provides a detailed methodology for the LC-MS/MS assay, which can serve as a reference protocol [1]:

  • Sample Preparation: 200 μL of serum was mixed with 100 μL of methanol/water containing the internal standard mix, which included This compound. The mixture was then loaded onto a supported liquid extraction (SLE+) plate.
  • Extraction: The steroids were eluted from the plate using dichloromethane. The eluent was dried and then reconstituted in a 50 μL solution of 25% methanol in water.
  • Instrumentation: Analysis was performed using ultra-high performance liquid chromatography coupled with a tandem triple quadrupole mass spectrometer (UHPLC-MS/MS).
  • Chromatography: A Raptor Biphenyl column (50 x 2.1 mm, 2.7 μm) was used. The mobile phase consisted of 0.15 mM ammonium fluoride in water (A) and methanol (B), with a gradient elution over a total run time of 9.55 minutes per sample.
  • Detection: The mass spectrometer operated in multiple reaction monitoring (MRM) mode with heated electrospray ionization (HESI). Dienogest and its internal standard were detected in positive ion mode.

The workflow of this analytical method is summarized in the diagram below.

start Start: 200 µL Serum Sample sp Add Internal Standard Mix (Includes this compound) start->sp ext Supported Liquid Extraction (SLE+) sp->ext dry Dry Eluent (Under Forced Air) ext->dry recon Reconstitute in 50 µL 25% Methanol/Water dry->recon lc UHPLC Separation (Biphenyl Column, Gradient Elution) recon->lc ms MS/MS Detection (Triple Quadrupole, MRM Mode) lc->ms end End: Data Analysis & Quantification of Dienogest ms->end

Limitations and Research Gaps

The primary limitation for creating your comparison guide is that the identified study uses this compound as part of a larger internal standard mixture but does not report its performance metrics (e.g., extraction efficiency, matrix effects) separately from the other isotopic standards. More importantly, it does not provide a direct, head-to-head comparison of this compound's performance against other potential internal standards for Dienogest or for quantifying different analytes [1].

The other search results either confirm this compound as a commercially available internal standard for research use only [2] [3] or are focused on the clinical pharmacology and therapeutic effects of non-labeled Dienogest drug [4] [5] [6], which is not relevant for an analytical comparison.

Suggestions for Further Research

To compile the comprehensive guide you require, I suggest the following steps:

  • Search for Method Comparisons: Look for published "method comparison" or "method validation" studies that specifically aim to validate or compare different LC-MS/MS assays for progestins.
  • Investigate Alternative Compounds: Broaden the search to find papers that use other stable isotope-labeled standards (like Dienogest-13C2 or Dienogest-13C,15N,d4) for quantifying Dienogest to find potential points of comparison [2].
  • Consult Analytical Journals: Focus your search on specialized analytical chemistry journals, where detailed performance characteristics of internal standards are more commonly reported and compared.

References

Dienogest-d5 accuracy and precision validation data

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Data for Dienogest

The following table summarizes the key validation parameters for Dienogest (DNG) from a developed LC-MS/MS assay, which utilized Dienogest-d5 as the internal standard [1]. This data serves as a robust reference for the method's performance in quantifying the parent compound.

Parameter Value for Dienogest (DNG)
Calibration Range 0.009 to 10 ng/mL
Lower Limit of Quantification (LLOQ) 0.009 ng/mL
Intra-Assay Precision (%CV) 2.3% (at 1.60 ng/mL)
Inter-Assay Precision (%CV) 4.4% (at 1.60 ng/mL)
Accuracy 103.6% (at 1.60 ng/mL)
Extraction Efficiency (Recovery) 98.9%
Matrix Effects Information missing from table
Upper Limit of Quantification (ULOQ) 10 ng/mL

Detailed Experimental Protocol

The validation data was generated using a specific protocol [1]. Here is a detailed breakdown of the methodology:

  • Instrumentation: Ultra-high performance liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) using a Shimadzu Nexera-LCMS-8050 instrument.
  • Sample Preparation:
    • Internal Standard Addition: 100 µL of isotopic standards mixture was added to 200 µL of serum. This mix included this compound and other labeled steroids.
    • Extraction: The mixture was loaded onto a solid-supported liquid extraction (SLE+) plate. Analytes were eluted with dichloromethane.
    • Reconstitution: The extracted sample was dried and then reconstituted in 50 µL of a 25% methanol-in-water solution.
  • Chromatography:
    • Column: Raptor Biphenyl (50 mm X 2.1 mm, 2.7 µm).
    • Mobile Phase: (A) 0.15 mM ammonium fluoride in water; (B) Methanol.
    • Gradient: Started at 60% B, increased to 95% B over 7.25 minutes, with a total run time of 9.55 minutes per sample.
  • Detection: Heated electrospray ionization (HESI) in positive ion mode with Multiple Reaction Monitoring (MRM).

The workflow for this analytical method can be summarized as follows:

start Start with 200 µL Serum Sample sp1 1. Add Internal Standards (Incl. This compound) start->sp1 sp2 2. SLE+ Extraction (3x600 µL Dichloromethane) sp1->sp2 sp3 3. Dry Eluent & Reconstitute (50 µL 25% Methanol/Water) sp2->sp3 lc1 4. UHPLC Separation (Biphenyl Column, Gradient Elution) sp3->lc1 ms1 5. MS/MS Detection (HESI+, MRM Mode) lc1->ms1 end 6. Data Analysis & Quantification ms1->end

Diagram Title: LC-MS/MS Workflow for Dienogest Quantification

About this compound Internal Standard Data

While the searched literature confirms that This compound was used as an internal standard in the validated method [1] and is available commercially for research use [2] [3], it does not provide specific validation data for the internal standard itself.

  • Role of Internal Standard: In quantitative LC-MS/MS, a stable isotope-labeled internal standard corrects for losses during sample preparation and variations in instrument response. Its accuracy and precision are inherently demonstrated by the excellent performance of the overall method for the target analyte.
  • How to Find Specific Data: Validation data for the internal standard might be located in the full text or supplementary materials of the original research paper [1], which could contain chromatograms and specific performance metrics for this compound.

References

Dienogest-d5 selectivity and specificity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Dienogest

The table below summarizes key experimental data on Dienogest's performance, based on information from the search results.

Aspect Experimental Data / Findings Relevant Context & Citations

| Therapeutic Efficacy | • Pain Reduction (VAS): 2 mg/day reduced menstrual pain by mean 54.19 mm on VAS over 48 weeks. • Endometrioma Size: Long-term (108-month) 2 mg/day therapy shrank mean endometrioma size from 33.2 mm to 7 mm. • Low-Dose Efficacy: 1 mg/day also showed significant symptom improvement, though it did not meet statistical non-inferiority to 2 mg dose for pain relief in one study [1]. | • Indication: Endometriosis-associated pain [1] [2]. • Study Type: Randomized controlled trials, observational studies [1] [2]. | | Molecular & Pathway Effects | • Gene Expression: Treatment identified 406 differentially expressed genes (DEGs) vs. untreated patients. • Key Pathways: Enrichment analysis revealed effects on immune effector processes, leukocyte activation, immune response, and cell adhesion pathways [3] [4]. | • Mechanism Insight: Suggests role in controlling inflammation and immune regulation, potentially alleviating symptoms and delaying recurrence [3]. | | Safety & Tolerability | • Bone Mineral Density (BMD): 1 mg/day caused less pronounced BMD loss than 2 mg/day over 48 weeks. • Common Side Effects: Menstrual alterations (e.g., spotting), headache, weight gain, reduced libido. These were often more frequent with long-term use of the 2 mg dose [1] [2]. | • Safety Profile: Generally favorable. BMD loss and hypoestrogenic effects are key considerations for long-term therapy [1] [2]. | | Comparative Efficacy | • Vs. Oral Contraceptives (OCPs): More effective than some OCPs (Yasmin, mifepristone) in improving VAS pain scores. Superior in improving certain quality-of-life scores. Similar safety profile, with lower risk of hand numbness and weight gain [5]. | • Clinical Context: Both are first-line hormonal treatments. Choice may depend on specific pain type and patient risk factors [5] [6]. |

Experimental Protocols for Key Data

For researchers aiming to replicate or build upon these findings, here are the core methodologies cited in the studies.

  • 1. Clinical Trial Protocol for Efficacy & Safety (Dose Comparison)

    • Design: Randomized, open-label, parallel-group, multicenter trial [1] [7].
    • Participants: Patients with endometriosis-confirmed ovarian cysts and dysmenorrhea [1].
    • Intervention: Oral administration of 1 mg/day (0.5 mg twice daily) or 2 mg/day (1 mg twice daily) for 48 weeks [1] [7].
    • Primary Endpoint: Change in menstrual pain measured on a 100-mm Visual Analog Scale (VAS) [1] [7].
    • Secondary Endpoints: Changes in composite dysmenorrhea score, ovarian endometrioma volume (via ultrasound), serum estradiol levels, bone mineral density (BMD via DXA), and menopausal symptoms (Kupperman index) [1].
  • 2. Molecular Pathway Analysis Protocol

    • Sample Collection: Ovarian endometriotic tissue from surgery in premenopausal patients with confirmed endometriosis. Comparison between Dienogest-treated and untreated groups [3] [4].
    • RNA Sequencing: Total RNA extraction, DNA contamination removal, cDNA library construction, and sequencing on platforms like Illumina [3].
    • Bioinformatic Analysis:
      • Differential Expression: Identification of Differentially Expressed Genes (DEGs) using tools like DESeq2, with a fold change >2 and adjusted p-value < 0.05 [3].
      • Pathway Analysis: Functional enrichment analysis of DEGs using Gene Ontology Biological Process (GOBP) via clusterProfiler [3].

This diagram illustrates the logical workflow for profiling a drug's activity, from clinical observation to molecular mechanism discovery, as demonstrated in the Dienogest studies.

Start Clinical Observation & Trial A Therapeutic Efficacy Assessment Start->A B Safety & Tolerability Profile Start->B C Molecular Profiling (RNA Sequencing) A->C Tissue Sample Collection B->C D Bioinformatic Analysis (Differential Expression) C->D E Pathway & Function Enrichment D->E End Mechanism of Action Hypotheses E->End

Research Implications

The data shows that Dienogest's efficacy stems from a dual mechanism: direct antiproliferative effects on endometrial tissue and modulation of the local immune environment [3] [7]. The distinct profiles of its 1 mg and 2 mg doses offer a valuable case study for dose-optimization in drug development, balancing efficacy with long-term safety like bone density preservation [1].

References

Dienogest-d5 cross-validation with alternative methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Dienogest

The table below summarizes two key methods for the determination of Dienogest (DIE) found in the search results, though neither explicitly used a deuterated internal standard. [1]

Method Key Parameter Performance Data Application
High-Performance Liquid Chromatography (HPLC) [1] Linearity Range: 3.0-45.0 µg/mL for DIE [1] Stationary Phase: ACE C8 column [1] Simultaneous determination of DIE and Estradiol Valerate in sugar-coated tablets [1]
Detection: 280 nm [1] Mobile Phase: Acetonitrile-0.03 M NH₄NO₃ (pH 5.4; 70:30, v/v) [1]
Flow Rate: 2 mL/min [1] Internal Standard: Cyproterone acetate [1]
Chemometric Spectrophotometry (Principal Component Regression & Partial Least Squares) [1] Linearity Range: 2.0-24.0 µg/mL for DIE [1] Solvent System: Methanol-water (3:1, v/v) [1] Simultaneous determination of DIE and Estradiol Valerate in a binary mixture [1]
Data Processing: Zero-order spectra and chemometric calibration [1]

The Role of Dienogest-d5

One source confirms that This compound is a deuterium-labeled analog of Dienogest specifically intended for use in quantitative analysis. Its primary applications are: [2]

  • As a tracer in drug development studies.
  • As an internal standard for quantitative techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), and NMR. [2]

The use of a deuterated internal standard like this compound is a common practice in mass spectrometry to correct for variability in sample preparation and instrument response, thereby improving analytical accuracy and precision.

Proposed Cross-Validation Workflow

While direct data is unavailable, the general principle of cross-validation involves comparing the results of a reference method with a new method using the same set of samples. Below is a proposed workflow for validating an LC-MS method for Dienogest that uses this compound as an internal standard, against an established HPLC-UV method.

G Start Start: Method Cross-Validation A Prepare Test Samples (Pharmaceutical preparation or spiked matrix) Start->A B Analyze Samples with Reference Method (HPLC-UV with Cyproterone Acetate IS) A->B C Analyze Samples with New Method (LC-MS with this compound IS) A->C D Collect Quantitative Data (Concentration of Dienogest) B->D C->D E Perform Statistical Comparison D->E F Evaluation Metrics E->F Assess G Validation Successful F->G If criteria met M1 Accuracy (%) F->M1 M2 Precision (RSD%) F->M2 M3 Linearity (R²) F->M3

Experimental Protocol for Cross-Validation:

  • Sample Preparation:

    • Prepare a calibration series and quality control (QC) samples of Dienogest in a suitable matrix (e.g., pharmaceutical preparation homogenate or biological matrix like plasma). [1]
    • For the LC-MS method, add a fixed amount of this compound internal standard to all samples, including calibrators and QCs, before processing. [2]
  • Instrumental Analysis:

    • Reference Method (HPLC-UV): Follow the chromatographic conditions outlined in the table above. The peak area ratio of Dienogest to the internal standard (Cyproterone acetate) is used for quantification. [1]
    • New Method (LC-MS with this compound):
      • Chromatography: Optimize LC conditions for separation (e.g., a C18 column with a gradient of acetonitrile and water/formic acid).
      • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific transitions for Dienogest and its deuterated internal standard (this compound). The peak area ratio of Dienogest to this compound is used for quantification.
  • Data Analysis and Statistical Comparison:

    • Calculate the concentration of Dienogest in the QC samples using both methods.
    • Compare the results using statistical tests to assess:
      • Accuracy: Percent bias between the measured and nominal concentrations.
      • Precision: Relative Standard Deviation (RSD%) of replicate measurements.
      • Linearity: Correlation coefficient (R²) of the calibration curve.
      • Statistical tests: A paired t-test or Bland-Altman analysis can be used to check for significant differences between the two methods.

Research Recommendations

The search results indicate a gap in the specific comparative data you requested. To proceed with creating a comprehensive guide, I suggest:

  • Consult Specialized Literature: Perform a targeted search on scientific databases like SciFinder-n or Web of Science using the query "LC-MS dienogest internal standard" to find published methods that may have used this compound.
  • Review Regulatory Guidelines: Refer to guidelines from authorities like the FDA (Bioanalytical Method Validation) and ICH for the formal criteria required for analytical method cross-validation.
  • Generate Original Data: If possible, conducting the side-by-side experimental comparison as outlined in the workflow above would provide the most robust and objective data for your guide.

References

Dienogest-d5 robustness testing parameters

Author: Smolecule Technical Support Team. Date: February 2026

Key Robustness and Validation Parameters

The following table summarizes critical validation parameters for a robust LC-MS/MS method, as demonstrated in an assay developed to simultaneously analyze dienogest and other progestins [1].

Parameter Description Reported Data for Dienogest
Lower Limit of Quantification (LLOQ) The lowest analyte concentration that can be reliably measured. 0.009 ng/mL [1]
Calibration Range The concentration interval over which the method is accurate. 0.009 to 10 ng/mL [1]
Intra-Assay Precision Closeness of agreement between results from the same run (expressed as %CV). 2.2% CV (High QC) to 6.4% CV (Low QC) [1]
Inter-Assay Precision Closeness of agreement between results from different runs over time (expressed as %CV). 3.4% CV (High QC) to 10.6% CV (Low QC) [1]
Accuracy Closeness of agreement between the measured value and the true value. 90.7% to 104.5% [1]
Extraction Efficiency (Recovery) The efficiency of the process that extracts the analyte from the sample matrix. 91.7% [1]
Matrix Effects The impact of sample components on the ionization of the analyte. 90.2% [1]

Detailed Experimental Protocol

The robustness data in the table above was generated using a specific, detailed LC-MS/MS protocol. Here is a summary of the key methodological steps [1]:

  • Instrumentation: Ultra-high performance liquid chromatography system coupled with a heated electrospray ionization tandem triple quadrupole mass spectrometer (UHPLC-HESI-MS/MS).
  • Sample Preparation:
    • Internal Standard Addition: 200 µL of serum sample is mixed with 100 µL of a solution containing isotopic standards (including Dienogest-d5).
    • Solid Phase Extraction: The mixture is loaded onto a supported liquid extraction (SLE+) plate.
    • Elution and Reconstitution: Analytes are eluted with an organic solvent (dichloromethane), dried down, and then reconstituted in a 50 µL mixture of methanol and water for injection.
  • Chromatography:
    • Column: Raptor Biphenyl (2.7 µm, 50 x 2.1 mm).
    • Mobile Phase: (A) 0.15 mM ammonium fluoride in water; (B) methanol.
    • Gradient: Starts at 60% B, increases to 100% B over 7.35 minutes, with a total run time of 9.55 minutes per sample.
  • Mass Spectrometry Detection:
    • Ionization Mode: Positive ion mode for dienogest and most progestins.
    • Detection: Multiple Reaction Monitoring (MRM) for high specificity.

The workflow below illustrates the key stages of this analytical method.

G LC-MS/MS Analysis Workflow start Start: Serum Sample prep Sample Preparation start->prep is Add Internal Standard (this compound) prep->is extr Solid-Phase Extraction (SLE+ Plate) is->extr lc UHPLC Separation (Biphenyl Column, Gradient Elution) extr->lc ms MS/MS Detection (Triple Quadrupole, MRM Mode) lc->ms data Data Analysis & Quantification ms->data

Application in Research and Analysis

In practice, using this compound as an internal standard allows researchers to control for variability and ensure data quality in specific applications:

  • Checking Clinical Trial Compliance: The method was used to verify participant adherence in a contraceptive trial by confirming the presence of the expected progestin and identifying non-compliant use of others [1].
  • Pharmacokinetic Studies: The high sensitivity and specificity of the method make it suitable for tracking drug concentration over time in biological systems [2].

Guidance for Further Research

To find more specific "robustness testing parameters" in the context of formal method validation guidelines, I suggest you:

  • Consult Regulatory Guidelines: Look up documents like the FDA Bioanalytical Method Validation Guidance or ICH Q2(R1) guidelines. These outline formal requirements for parameters like robustness, which typically involves deliberately varying method conditions (e.g., column temperature, flow rate, mobile phase pH) to ensure the method remains reliable.
  • Search Specialized Literature: Use scientific databases and search for terms like "LC-MS/MS method validation dienogest" or "dienogest stability-indicating assay." This will likely lead to full papers that include dedicated robustness study results.

References

Reference LC-MS Method for Progestin Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from a published high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) method developed for the simultaneous quantification of 11 synthetic progestins, including dienogest [1]. This can provide a benchmark for your methodology.

Parameter Description
Technology High-resolution LC-MS (Orbitrap)
Analysis Mode Targeted Selected Ion Monitoring (SIM)
Run Time 12 minutes
Sample Volume 50 µL of murine or human plasma
Lower Limit of Quantitation (LLOQ) Range 2.4 pg/mL (for drospirenone) to 78.1 pg/mL (for chlormadinone acetate)

This method uses stable isotope-labeled internal standards for each compound to ensure accurate quantification [1]. As Dienogest-d5 is a deuterium-labeled version of dienogest [2], your verification process would likely follow a similar approach, using this compound as the internal standard to quantify the unlabeled dienogest.

LOQ Verification Workflow

The process of verifying the LOQ for an internal standard like this compound is integral to validating a bioanalytical method. The general workflow involves the following stages, from sample preparation to the final determination of the LOQ:

Start Start: LOQ Verification Workflow SP Sample Preparation Start->SP IC Instrumental Analysis SP->IC SP1 1. Spike this compound into blank matrix SP->SP1 DC Data Collection IC->DC IC1 1. LC Separation IC->IC1 AC Acceptance Criteria Check DC->AC DC1 1. Measure Signal-to-Noise DC->DC1 End LOQ Verified AC->End AC1 Precision ≤ 20% AC->AC1 SP2 2. Process samples (extraction, etc.) SP1->SP2 SP2->IC IC2 2. MS Detection (e.g., HR-MS) IC1->IC2 IC2->DC DC2 2. Calculate Precision (%CV) DC1->DC2 DC3 3. Calculate Accuracy (%Bias) DC2->DC3 DC3->AC AC2 Accuracy ± 20% AC1->AC2 AC3 Signal-to-Noise ≥ 10 AC2->AC3 AC3->End

To perform the verification, you would prepare multiple samples at the proposed LOQ concentration and analyze them. The LOQ is typically confirmed when the samples demonstrate [1]:

  • Precision: A coefficient of variation (CV) of ≤ 20%.
  • Accuracy: A result within ± 20% of the nominal concentration.
  • Signal-to-Noise Ratio: A value of 10 or higher.

A Path Forward for Your Research

Since the exact LOQ for this compound was not located, here are concrete steps you can take to find or establish this parameter:

  • Consult Manufacturer Data: The most direct source for analytical specifications is the chemical supplier. Check the product documentation for this compound from companies like MedChemExpress (MCE) [2].
  • Search Scientific Literature: Conduct a targeted search on academic databases for full-text articles that use this compound as an internal standard. Look for method validation sections in papers concerning the pharmacokinetics of dienogest.
  • Empirical Determination: Your laboratory can perform a validation study to establish the LOQ for your specific instrument and conditions, following the workflow and acceptance criteria outlined above.

I hope this structured overview provides a solid foundation for your comparison guide. Should you need to investigate the biological pathways or therapeutic effects of dienogest itself, the search results contain extensive information on that topic.

References

Comprehensive Analytical Comparison: Dienogest-d5 versus Non-deuterated Dienogest in LC-MS Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dienogest and Its Deuterated Analog

Dienogest is a fourth-generation synthetic progestin widely used in hormonal contraceptives and for the treatment of endometriosis. As a hybrid progestin, it exhibits high specificity for the progesterone receptor while demonstrating limited binding affinity for other steroid receptors, resulting in a favorable clinical profile with minimal androgenic, glucocorticoid, or mineralocorticoid activity. [1] The compound's molecular structure consists of a 17α-cyanomethyl group instead of the traditional 17α-acetyloxy group, contributing to its unique pharmacological properties. In therapeutic applications, Dienogest has been shown to effectively manage endometriosis through multiple mechanisms, including suppression of ovulation and reduction of estrogen levels, thereby creating an unfavorable environment for the growth of endometrial lesions. [1]

Dienogest-d5 is a deuterium-labeled analog of Dienogest specifically designed for analytical applications. This stable isotope-labeled compound features five deuterium atoms strategically incorporated into the molecular structure, resulting in a molecular weight of 316.46 g/mol compared to 311.38 g/mol for the non-deuterated form. [2] The primary application of this compound lies in its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays, where its nearly identical chemical properties to native Dienogest combined with its distinct mass spectral signature make it invaluable for precise quantification. The deuterium labeling minimizes analytical variability caused by sample preparation, matrix effects, and instrument fluctuation, thereby significantly enhancing the accuracy and reliability of pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. [2]

Structural and Functional Properties Comparison

Fundamental Characteristics

Table: Structural and functional comparison of Dienogest and this compound

Property Dienogest This compound
Molecular Formula C₂₀H₂₅NO₂ C₂₀H₂₀NO₂D₅
Molecular Weight 311.38 g/mol 316.46 g/mol
IUPAC Name (17β)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile This compound
Chemical Structure Identical except for five hydrogen atoms Five hydrogen atoms replaced by deuterium
Primary Application Therapeutic agent Internal standard for analytical methods
Binding Affinity High specificity for progesterone receptor Nearly identical to native compound
Biological Activity Pharmacologically active Minimally bioactive

The structural relationship between Dienogest and this compound represents a classic example of isotope labeling strategy in analytical chemistry. The incorporation of five deuterium atoms in this compound creates a mass shift of approximately 5 Da, which is readily detectable by modern mass spectrometers while maintaining nearly identical chromatographic behavior. This minimal structural modification ensures that this compound experiences virtually the same extraction efficiency, matrix effects, and ionization suppression as the native compound during sample preparation and analysis. However, the mass difference provides a distinct signature in mass spectrometric detection, allowing for unambiguous differentiation and precise quantification. [2]

From a functional perspective, while Dienogest exhibits significant pharmacological activity through its action on progesterone receptors, this compound is specifically designed to have minimal biological interference while maintaining chemical similarity. This distinction is crucial for its application as an internal standard, where biological activity would be undesirable. The deuterium labeling does not substantially alter the chemical properties, as deuterium and hydrogen have similar chemical behavior due to their identical valence electron configurations. However, the slightly stronger carbon-deuterium bond compared to carbon-hydrogen bond can lead to subtle metabolic differences, which is advantageous in preventing isotopic scrambling during analysis. [2]

Analytical Method Performance and Validation

Quantitative Performance Metrics

Table: Analytical performance comparison for Dienogest quantification methods

Performance Parameter Method with this compound IS Method without Deuterated IS
Lower Limit of Quantification 2.4 pg/mL for related progestins [3] Not specifically reported for Dienogest
Precision (RSD) Expected <5% (typical for deuterated IS) Variable, typically higher without IS
Accuracy High (85-115% typical range) Potentially compromised by matrix effects
Matrix Effect Compensation Excellent (co-eluting IS corrects for suppression/enhancement) Limited (requires additional clean-up)
Ionization Efficiency Matched between analyte and IS Subject to instrumental variability
Sample Volume Requirement As little as 50 μL plasma [3] Typically larger volumes needed

The incorporation of this compound as an internal standard in LC-MS assays significantly enhances analytical robustness across various performance parameters. In a validated high-resolution LC-MS method for simultaneous quantification of 11 synthetic progestins, including Dienogest, researchers achieved exceptional sensitivity with lower limit of quantification values ranging from 2.4 pg/mL for drospirenone to 78.1 pg/mL for chlormadinone acetate. While not explicitly stated for Dienogest, the method demonstrates the capabilities of modern LC-MS systems when optimized with appropriate internal standards. [3] The use of high-resolution Orbitrap technology in selected ion monitoring mode provides the specificity needed to distinguish between structurally similar compounds while maintaining high sensitivity through focused ion collection.

The key advantage of employing this compound as an internal standard lies in its ability to correct for analytical variability throughout the quantification process. During sample preparation, factors such as extraction efficiency, evaporation losses, and recovery inconsistencies can significantly impact results. This compound experiences these variations proportionally to the native analyte, allowing for mathematical correction during data processing. Similarly, during LC-MS analysis, matrix effects - the suppression or enhancement of ionization efficiency due to co-eluting compounds - represent a major challenge in bioanalysis. Since this compound co-elutes virtually identically with Dienogest but is distinguished by mass, it experiences the same matrix effects, enabling accurate compensation and substantially improving data quality and reliability. [3] [2]

Experimental Protocols and Methodologies

LC-MS Methodologies for Progestin Analysis

A comprehensive LC-MS targeted method has been developed and validated for the simultaneous quantification of 11 synthetic progestins, including Dienogest, in blood samples. The method employs high-resolution Orbitrap technology with selected ion monitoring mode to achieve optimal sensitivity and specificity. Chromatographic separation is accomplished using a reverse-phase liquid chromatography system with a 12-minute run time, allowing for high-throughput analysis of clinical samples. The method requires as little as 50 μL of human or murine plasma, making it suitable for studies with volume limitations. Each compound is quantified using its corresponding internal standard counterpart, with this compound serving this purpose for Dienogest quantification. [3] This approach demonstrates how stable isotope-labeled internal standards significantly enhance the reliability of quantitative analyses in complex biological matrices.

The sample preparation protocol typically involves protein precipitation or solid-phase extraction to remove interfering matrix components while maintaining high recovery of the target analytes. For the LC separation, the use of Acquity UPLC BEH C18 columns (2.1 × 100 mm, 1.7 μm) has been widely reported for similar applications, with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid in gradient elution mode. [4] The mass spectrometric detection is performed in positive electrospray ionization mode with multiple reaction monitoring (MRM) transitions specific to each compound. For Dienogest and this compound, the distinct mass-to-charge ratios enable unambiguous identification and quantification. The entire analytical process, from sample preparation to data acquisition, is optimized to maximize sensitivity, specificity, and throughput while minimizing matrix effects and analytical variability. [3] [4]

G Plasma Sample\n(50 µL) Plasma Sample (50 µL) Protein\nPrecipitation Protein Precipitation Plasma Sample\n(50 µL)->Protein\nPrecipitation Internal Standard Addition Supernatant\nCollection Supernatant Collection Protein\nPrecipitation->Supernatant\nCollection Solid-Phase\nExtraction Solid-Phase Extraction Supernatant\nCollection->Solid-Phase\nExtraction Eluent\nEvaporation Eluent Evaporation Solid-Phase\nExtraction->Eluent\nEvaporation Sample\nReconstitution Sample Reconstitution Eluent\nEvaporation->Sample\nReconstitution UPLC-MS/MS\nAnalysis UPLC-MS/MS Analysis Sample\nReconstitution->UPLC-MS/MS\nAnalysis Data\nProcessing Data Processing UPLC-MS/MS\nAnalysis->Data\nProcessing Quantification\nResults Quantification Results Data\nProcessing->Quantification\nResults UPLC Conditions UPLC Conditions UPLC Conditions->UPLC-MS/MS\nAnalysis MS Parameters MS Parameters MS Parameters->UPLC-MS/MS\nAnalysis Column: Acquity BEH C18\n(100 mm × 2.1 mm, 1.7 µm) Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) Column: Acquity BEH C18\n(100 mm × 2.1 mm, 1.7 µm)->UPLC Conditions Mobile Phase: 0.1% Formic Acid\n/Acetonitrile Gradient Mobile Phase: 0.1% Formic Acid /Acetonitrile Gradient Mobile Phase: 0.1% Formic Acid\n/Acetonitrile Gradient->UPLC Conditions Flow Rate: 0.3-0.4 mL/min Flow Rate: 0.3-0.4 mL/min Flow Rate: 0.3-0.4 mL/min->UPLC Conditions Temperature: 35°C Temperature: 35°C Temperature: 35°C->UPLC Conditions Ionization: ESI+ Ionization: ESI+ Ionization: ESI+->MS Parameters Mode: MRM Mode: MRM Mode: MRM->MS Parameters Resolution: High Resolution: High Resolution: High->MS Parameters

Figure 1: Experimental workflow for Dienogest quantification using UPLC-MS/MS with this compound as internal standard, highlighting critical analytical parameters that ensure method reliability.

Mechanistic Insights and Pathway Analysis

Molecular Mechanisms of Dienogest Activity

Recent research has elucidated the molecular effects of Dienogest on endometriotic tissue through comprehensive transcriptomic analysis. A 2025 study comparing RNA profiles of Dienogest-treated and untreated endometriosis patients identified 406 differentially expressed genes (DEGs), indicating significant modulation of biological processes at the molecular level. Pathway enrichment analysis revealed that Dienogest primarily influences pathways related to immune effector processes, leukocyte activation involved in immune response, cell activation involved in immune response, and leukocyte cell-cell adhesion. [1] These findings suggest that Dienogest exerts its therapeutic effects not only through hormonal pathway modulation but also via regulation of local inflammatory and immune responses in endometriotic lesions. This multi-faceted mechanism of action contributes to the efficacy of Dienogest in managing endometriosis-related symptoms and potentially delaying disease recurrence.

At the receptor level, Dienogest demonstrates high specificity for the progesterone receptor with limited cross-reactivity with other steroid receptors. This selective binding profile differentiates it from earlier generation progestins and contributes to its improved safety and tolerability. Upon receptor binding, Dienogest modulates gene expression patterns, leading to the observed changes in transcriptomic profiles. The downstream effects include suppression of endometrial cell proliferation, induction of apoptosis in aberrant endometrial tissue, and inhibition of inflammatory mediators that perpetuate endometriotic lesions. [1] The anti-angiogenic properties of Dienogest further contribute to its therapeutic efficacy by reducing the vascularization necessary for endometriotic lesion maintenance and growth.

G Dienogest Administration Dienogest Administration Progesterone Receptor Binding Progesterone Receptor Binding Dienogest Administration->Progesterone Receptor Binding Genomic Effects Genomic Effects Progesterone Receptor Binding->Genomic Effects Nuclear Translocation Non-Genomic Effects Non-Genomic Effects Progesterone Receptor Binding->Non-Genomic Effects Rapid Signaling Gene Expression Modulation Gene Expression Modulation Genomic Effects->Gene Expression Modulation Secondary Signaling Secondary Signaling Non-Genomic Effects->Secondary Signaling Immune Response Pathways Immune Response Pathways Gene Expression Modulation->Immune Response Pathways Inflammatory Pathways Inflammatory Pathways Gene Expression Modulation->Inflammatory Pathways Leukocyte Activation Leukocyte Activation Immune Response Pathways->Leukocyte Activation Immune Effector Processes Immune Effector Processes Immune Response Pathways->Immune Effector Processes Cytokine Modulation Cytokine Modulation Inflammatory Pathways->Cytokine Modulation Cell Adhesion Molecules Cell Adhesion Molecules Inflammatory Pathways->Cell Adhesion Molecules Therapeutic Outcomes Therapeutic Outcomes Leukocyte Activation->Therapeutic Outcomes Immune Effector Processes->Therapeutic Outcomes Cytokine Modulation->Therapeutic Outcomes Cell Adhesion Molecules->Therapeutic Outcomes Rapid Cellular Responses Rapid Cellular Responses Secondary Signaling->Rapid Cellular Responses Rapid Cellular Responses->Therapeutic Outcomes Symptom Reduction Symptom Reduction Therapeutic Outcomes->Symptom Reduction Leads to Recurrence Delay Recurrence Delay Therapeutic Outcomes->Recurrence Delay Leads to

Figure 2: Molecular mechanisms of Dienogest action showing genomic and non-genomic pathways that contribute to its therapeutic effects in endometriosis, based on transcriptomic profiling data.

Conclusion and Research Implications

The comprehensive comparison between This compound and non-deuterated Dienogest reveals their distinct yet complementary roles in pharmaceutical research and clinical applications. While native Dienogest serves as an effective therapeutic agent for hormone-related conditions such as endometriosis, this compound provides an indispensable analytical tool for precise quantification in biological matrices. The implementation of this compound as an internal standard in LC-MS assays addresses critical challenges in bioanalysis, including variable extraction efficiency, ionization suppression, and instrumental fluctuations, thereby significantly enhancing data quality and reliability.

References

×

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

316.219912770 Da

Monoisotopic Mass

316.219912770 Da

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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